Tramadol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858931, DTXSID401167150 | |
| Record name | Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L | |
| Record name | SID26663897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tramadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123154-38-1, 27203-92-5 | |
| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123154-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27203-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tramadol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027203925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-trans-Tramadol free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123154381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tramadol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J1LGJ30J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRAMADOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NG5TTM63P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRAMADOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-181 °C, 180 - 181 °C | |
| Record name | Tramadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms and Receptor Interactions of Tramadol
Dual Mechanism of Action: Opioidergic and Monoaminergic Pathways
The dual mechanism of action of tramadol involves agonism at µ-opioid receptors and inhibition of the reuptake of serotonin (B10506) and norepinephrine (B1679862). drugbank.compharmgkb.orgmedsafe.govt.nznih.govacs.org This combined approach enhances the descending pain inhibitory pathways in the central nervous system. drugbank.compharmgkb.orgresearchgate.netnih.govpainphysicianjournal.com
Both enantiomers of this compound exhibit agonistic activity at the µ-opioid receptor (MOR). wikipedia.org However, the parent drug, this compound, binds weakly to the µ-opioid receptor, demonstrating significantly lower affinity compared to traditional opioids like morphine (e.g., 6000-fold less affinity than morphine). drugbank.commedsafe.govt.nznih.govtg.org.au
The primary analgesic effect stemming from opioid receptor activation is largely attributed to this compound's main active metabolite, O-desmethylthis compound (M1). pharmgkb.orgresearchgate.netmdpi.comtaylorandfrancis.com M1 is formed through the O-demethylation of this compound, a process primarily catalyzed by the cytochrome P450 (CYP) 2D6 enzyme. pharmgkb.orgnih.govmdpi.comwikipedia.orgucalgary.ca Research indicates that M1 possesses a substantially higher affinity for the µ-opioid receptor than the parent compound. pharmgkb.orgmdpi.comtaylorandfrancis.comucalgary.cawikidoc.org Specifically, M1 has been reported to be 6 to 300 times more potent than this compound in producing analgesia and 200 to 300 times more potent in µ-opioid binding. drugbank.compainphysicianjournal.comwikipedia.orgmdpi.comtaylorandfrancis.comucalgary.ca Another active metabolite, N,O-didesmethylthis compound (M5), also exhibits activity at µ-opioid receptors, albeit with less potency than M1. ucalgary.cawikipedia.org
Table 1: Relative Potency and Affinity at µ-Opioid Receptor
| Compound | Relative Analgesic Potency (vs. This compound) | Relative µ-Opioid Binding Potency (vs. This compound) |
| This compound | 1 | 1 (weak affinity) drugbank.commedsafe.govt.nznih.govtg.org.au |
| M1 | Up to 6 times drugbank.com, 300 times painphysicianjournal.com | 200-300 times drugbank.comwikipedia.orgtaylorandfrancis.comucalgary.ca |
The (+)-enantiomer of this compound is primarily responsible for inhibiting the reuptake of serotonin. drugbank.comwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgfrontiersin.org This action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing the descending inhibitory pathways involved in pain modulation within the spinal cord. pharmgkb.orgresearchgate.netnih.govnih.govpainphysicianjournal.commedsafe.govt.nz
Conversely, the (-)-enantiomer of this compound predominantly inhibits the reuptake of norepinephrine. drugbank.comwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgfrontiersin.org Similar to serotonin reuptake inhibition, this mechanism contributes to the activation of descending pain inhibitory pathways, which play a crucial role in attenuating pain signals. drugbank.compharmgkb.orgresearchgate.netbrieflands.comnih.govnih.govpainphysicianjournal.commedsafe.govt.nzspringermedizin.de
Table 2: Contribution of this compound Enantiomers and Metabolites to Analgesia
| Component | Primary Mechanism of Action |
| (+)-Tramadol | µ-Opioid Receptor Agonism, Serotonin Reuptake Inhibition drugbank.comwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgfrontiersin.org |
| (-)-Tramadol (B15223) | Norepinephrine Reuptake Inhibition drugbank.comwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgfrontiersin.org |
| (+)-O-desmethylthis compound (M1) | Potent µ-Opioid Receptor Agonism drugbank.compharmgkb.orgresearchgate.netbrieflands.commedsafe.govt.nzwfsahq.orgnih.govnih.govacs.orgpainphysicianjournal.comwikipedia.orgmdpi.comtaylorandfrancis.comucalgary.cawikidoc.orgnsw.gov.aufrontiersin.org |
| N,O-didesmethylthis compound (M5) | µ-Opioid Receptor Agonism (less potent than M1) ucalgary.cawikipedia.org |
Involvement of Other Receptor Systems
While this compound's primary mechanisms involve µ-opioid receptors and monoamine reuptake, it also exhibits interactions with other receptor systems, albeit with weaker affinities. drugbank.comnih.gov
Modulation of Descending Inhibitory Pain Pathways
A significant component of this compound's analgesic effect stems from its modulation of the descending inhibitory pain pathways within the central nervous system drugbank.comnih.govdrugbank.comvin.compatsnap.comtandfonline.com. This modulation is primarily achieved through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake drugbank.comnih.govdrugbank.compatsnap.comtandfonline.com. By preventing the reabsorption of these neurotransmitters into presynaptic neurons, this compound increases their concentrations in the synaptic cleft, thereby enhancing their inhibitory effects on pain transmission in the spinal cord drugbank.comnih.govdrugbank.compatsnap.comtandfonline.complos.org. Research, including microdialysis studies, has demonstrated that systemic administration of this compound leads to increased levels of noradrenaline and 5-HT in the spinal dorsal horn, underscoring the involvement of these descending inhibitory pathways in its antinociceptive mechanisms plos.org.
Potential Interactions with Non-Opioid and Non-Monoaminergic Receptors
Beyond its primary opioid and monoaminergic actions, this compound has been shown to interact with a variety of other receptors, contributing to its complex pharmacological profile.
5-HT2C Receptor Antagonism
This compound and its primary metabolite, O-desmethylthis compound (M1), have demonstrated inhibitory actions on 5-hydroxytryptamine type 2C (5-HT2C) receptors wikipedia.orgresearchgate.netmenoufia-med-j.comsemanticscholar.orgcaldic.comresearchgate.net. This antagonism is characterized by a competitive displacement of 5-HT binding to the 5-HT2C receptor researchgate.netcaldic.comresearchgate.net. Studies, including those involving the injection of 5-HT2C receptor cDNA into Xenopus oocytes, have revealed that this compound inhibits 5-HT-induced chloride currents and the specific binding of [3H]-5-HT to 5-HT2C receptors at pharmacologically relevant concentrations researchgate.netcaldic.comresearchgate.net. This competitive inhibition suggests that this compound alters the apparent dissociation constant for binding without changing maximal binding researchgate.net.
Alpha7 Nicotinic Acetylcholine (B1216132) Receptor Antagonism
This compound has been reported to possess general nicotinic antagonist properties nih.govbioresscientia.com. While broad antagonism of nicotinic acetylcholine receptors has been noted, specific detailed research findings focusing solely on this compound's direct antagonism of the alpha7 subtype of nicotinic acetylcholine receptors, with explicit data, are not extensively detailed in the provided literature.
TRPV1 Receptor Agonism
Despite the instruction's focus on "TRPV1 Receptor Agonism," available research indicates that this compound is described as a "capsaicin receptor antagonist" nih.gov. The capsaicin (B1668287) receptor is synonymous with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor wikipedia.orgnih.gov. Therefore, based on current information, this compound exhibits antagonistic properties at the TRPV1 receptor, rather than agonistic.
Muscarinic Acetylcholine Receptor Antagonism (M1, M3)
This compound demonstrates antagonist properties on muscarinic acetylcholine receptors semanticscholar.orgbioresscientia.com. While the general class of muscarinic receptors is implicated, detailed research findings specifically elucidating this compound's antagonism of the M1 and M3 subtypes with explicit data are not comprehensively provided in the search results.
GABAA Receptor Inhibition
This compound and its active metabolite, O-desmethylthis compound (M1), have been shown to inhibit GABAA receptors, particularly at high concentrations wikipedia.orgmenoufia-med-j.combioresscientia.comnih.govd-nb.inforesearchgate.net. This inhibition of GABAergic pathways is hypothesized to actively participate in the mechanism of this compound-induced seizures menoufia-med-j.combioresscientia.comnih.govd-nb.info. In vitro studies on human recombinant neurotransmitter-gated ion channels have demonstrated that GABAA receptors are inhibited by this compound and M1, albeit at high concentrations (e.g., 100 µM), which may correlate with the onset of convulsions in vivo nih.gov. Furthermore, in vivo studies in rats have indicated a molecular interaction between this compound and GABAA receptors in the brain, suggesting a role for the GABAergic pathway in mediating this compound-induced seizures nih.gov.
Table 1: Summary of this compound's Receptor Interactions and Mechanisms
| Receptor/Pathway | Interaction Type | Mechanism/Effect | Key Metabolite Involved |
| μ-Opioid Receptor | Agonism | Mimics endorphins, decreases pain perception | O-desmethylthis compound (M1) (more potent) drugbank.comnih.govpatsnap.comwikidoc.orgtg.org.au |
| Serotonin Transporter | Inhibition (Reuptake) | Increases synaptic serotonin, enhances descending inhibition | (+)-Tramadol drugbank.comnih.govdrugbank.com |
| Norepinephrine Transporter | Inhibition (Reuptake) | Increases synaptic norepinephrine, enhances descending inhibition | (-)-Tramadol drugbank.comnih.govdrugbank.com |
| 5-HT2C Receptor | Antagonism | Competitive displacement of 5-HT binding | This compound, O-desmethylthis compound (M1) wikipedia.orgresearchgate.netcaldic.comresearchgate.net |
| Nicotinic Acetylcholine Receptors | Antagonism | General inhibitory effect | This compound nih.govbioresscientia.com |
| TRPV1 Receptor | Antagonism | Inhibits capsaicin receptor (TRPV1) | This compound nih.gov |
| Muscarinic Acetylcholine Receptors | Antagonism | General inhibitory effect | This compound semanticscholar.orgbioresscientia.com |
| GABAA Receptor | Inhibition | Reduces GABA-mediated synaptic inhibition (at high concentrations), linked to seizure risk | This compound, O-desmethylthis compound (M1) wikipedia.orgmenoufia-med-j.combioresscientia.comnih.govd-nb.inforesearchgate.net |
Neurobiological Effects and Central Nervous System Dynamics of Tramadol
Modulation of Neural Plasticity
Alterations in Brain Reward Circuitry
The brain's reward circuitry, a complex network of interconnected regions, plays a pivotal role in mediating the pleasurable and reinforcing effects of various stimuli, including drugs of abuse. This system is primarily driven by dopaminergic pathways originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and other limbic structures frontiersin.orgphysiology.org. Alterations within this circuitry are central to the development of drug-seeking behaviors and addiction.
Tramadol, a synthetic opioid analgesic, exerts its effects on the central nervous system through a dual mechanism of action: acting as a μ-opioopioid receptor agonist and inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) ajol.infowikipedia.orgnih.govmims.com. This unique pharmacological profile significantly influences the brain's reward pathways.
Neurotransmitter Dynamics and Regional Activation
Research indicates that this compound's interaction with the reward system involves notable changes in neurotransmitter levels, particularly dopamine (B1211576). In vivo microdialysis studies have provided preclinical evidence of a statistically significant increase in dopamine release within the nucleus accumbens shell following this compound administration researchgate.netfrontiersin.orgfrontiersin.org. This elevation in dopamine is considered a key factor contributing to the rewarding properties observed with this compound frontiersin.orgnih.gov.
Beyond dopamine, this compound's inhibition of serotonin and norepinephrine reuptake also modulates activity within the reward circuitry. These monoaminergic systems are intricately linked to mood and emotional states, further influencing the drug's impact on reward perception wikipedia.orgresearchgate.netfrontiersin.org.
Functional magnetic resonance imaging (fMRI) studies in humans have demonstrated that acute this compound administration enhances brain activity associated with reward anticipation. Specifically, this compound has been shown to increase the blood oxygenation level-dependent (BOLD) signal change in the nucleus accumbens during monetary reward anticipation tasks researchgate.netnih.gov. This suggests that this compound directly modulates the neural responses to rewarding cues within this critical brain region.
Table 1: Effect of Acute this compound on Nucleus Accumbens BOLD Signal Change During Reward Anticipation
| Condition | Brain Region | BOLD Signal Change (% vs. Placebo) | Z-score | p-value |
| This compound | Nucleus Accumbens (NAc) | Increased significantly | -2.295 | 0.022 |
| Placebo | Nucleus Accumbens (NAc) | Baseline/Control | - | - |
| Data derived from studies investigating neural responses to reward anticipation using fMRI researchgate.netnih.gov. |
Molecular and Cellular Adaptations
At a molecular level, acute this compound administration induces robust expression of phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2) in various cerebral structures implicated in addiction and reward regulation. These regions include the nucleus accumbens, ventral tegmental area (VTA), hippocampus, amygdala, and striatum gavinpublishers.com. The activation of the ERK1/2 pathway is known to participate in opioid addiction, suggesting a molecular mechanism underlying this compound's effects on reward pathways gavinpublishers.com.
Furthermore, investigations into the impact of this compound on the VTA, a core region for dopaminergic neurons, reveal complex cellular adaptations. Studies on putative VTA-dopaminergic (DA) neurons in rats have shown that acute this compound injection can induce biphasic effects on neuronal firing rates, characterized by an initial inhibition followed by an excitatory response nih.govnih.gov. The inhibitory phase is associated with cellular tolerance, while the excitatory phase is linked to cellular withdrawal or dependence nih.govnih.gov.
Table 2: Acute this compound Effects on VTA-DA Neuronal Firing Rates in Rats
| Effect on Firing Rate | Duration (Mean ± SD) | Percentage of Neurons Affected | Firing Rate Change (vs. Baseline) |
| Inhibition | 50.34 ± 10.17 minutes | 31% (stopped firing after 24 ± 3 min) | Lowered to 43% to 67% |
| Excitation | 56.12 ± 15.30 minutes | 100% | Increased from 176% to 244% |
| Data derived from in vivo electrophysiological studies on VTA-DA neurons nih.gov. |
Additionally, this compound treatment has been observed to decrease the level of Tropomyosin-related kinase B (Trk-B) in the nucleus accumbens. This decrease in Trk-B levels in D1-type Medium Spiny Neurons (MSN) is hypothesized to enhance reward, linking molecular changes to the rewarding effects of this compound jimc.ir. Chronic misuse of this compound has also been associated with broader alterations in the brain's reward circuitry, neuroplasticity, and neurotransmitter systems ajol.info.
Pharmacokinetics, Metabolism, and Pharmacogenetics of Tramadol
Absorption and Distribution Dynamics in Biological Systems
Tramadol exhibits rapid and nearly complete absorption following oral administration, with its distribution throughout the body being extensive drugbank.comnih.gov.
The absolute bioavailability of a 100 mg oral dose of this compound is approximately 75% nih.govfda.gov. This bioavailability is influenced by a 20-30% first-pass metabolism, primarily occurring in the liver drugbank.comresearchgate.net. Peak plasma concentrations of this compound are typically observed within 1.6-1.9 hours after a single oral dose, while its primary active metabolite, O-desmethylthis compound (M1), reaches peak concentrations around 3 hours drugbank.com. Steady-state plasma concentrations for both this compound and M1 are generally achieved within two days of consistent dosing drugbank.com. Notably, with multiple oral doses, the bioavailability of this compound can increase, potentially reaching over 90%, suggesting a saturable first-pass hepatic metabolism drugbank.comnih.govthieme-connect.comwps.ac.nz. The bioavailability can also vary depending on the route of administration; for instance, intramuscular administration yields approximately 100% bioavailability, and rectal administration shows a slightly higher bioavailability (77%) compared to oral routes, likely due to reduced first-pass metabolism drugbank.com.
Table 1: Pharmacokinetic Parameters of this compound and M1 after Oral Administration
| Parameter | This compound (Parent Drug) | O-desmethylthis compound (M1) | Source |
| Absolute Bioavailability (Oral) | ~75% | N/A | nih.govfda.gov |
| First-Pass Metabolism | 20-30% | N/A | drugbank.comresearchgate.net |
| Time to Peak Plasma Concentration (Tmax) | 1.6-1.9 hours | 3 hours | drugbank.com |
| Cmax (single 100mg oral dose) | ~300 µg/L | ~55 µg/L | drugbank.com |
| Steady-State Achievement | Within 2 days | Within 2 days | drugbank.com |
This compound exhibits low plasma protein binding, with approximately 20% of the administered dose binding to plasma proteins drugbank.comwikipedia.orgnih.govnih.govfda.govthieme-connect.comwfsahq.org. This binding appears to be independent of concentrations up to 10 µg/mL, with saturation occurring only at concentrations beyond the clinically relevant range drugbank.comfda.gov.
This compound demonstrates high tissue affinity, indicated by a relatively large volume of distribution, reported to be in the range of 2.6-2.9 L/kg drugbank.comnih.govfda.govthieme-connect.com. The total volume of distribution after oral administration was 306L and 203L after parenteral administration drugbank.com. This compound is known to cross the blood-brain barrier, with peak brain concentrations observed approximately 10 minutes following oral administration drugbank.com. It also traverses the placental barrier, with umbilical concentrations reaching approximately 80% of maternal concentrations drugbank.com. Positron emission tomography (PET) imaging studies have indicated that this compound levels in the brain can be at least four-fold higher than in plasma wikipedia.org.
Biotransformation Pathways and Metabolite Formation
This compound undergoes extensive metabolism, primarily in the liver, through various pathways including N- and O-demethylation and conjugation reactions drugbank.comnih.govfda.govpharmgkb.org. At least 23 metabolites of this compound have been identified in humans drugbank.comnih.govpeerj.com.
The major metabolic pathways involve O-demethylation and N-demethylation fda.govnih.gov. O-demethylation of this compound leads to the formation of O-desmethylthis compound (M1), which is the primary active metabolite and contributes significantly to this compound's analgesic effect drugbank.comnih.govnih.govwfsahq.orgpharmgkb.orgpeerj.comnih.gov. M1 is considerably more potent as a μ-opioid receptor agonist than the parent compound, with some studies indicating it can be up to 6 times more potent in producing analgesia and 200 to 700 times more potent in μ-opioid binding than this compound itself drugbank.comwikipedia.orgnih.govpharmgkb.orgpeerj.comnih.gov.
N-demethylation of this compound results in the formation of N-desmethylthis compound (M2) drugbank.comnih.govpharmgkb.orgbrieflands.comresearchgate.net. M2 is generally considered pharmacologically inactive peerj.comnih.gov. These primary metabolites, M1 and M2, can be further metabolized into secondary metabolites such as N,N-didesmethylthis compound (M3) and N,O-didesmethylthis compound (M5) pharmgkb.orgnih.govfrontiersin.orgresearchgate.net.
Cytochrome P450 (CYP) enzymes play a crucial role in the phase I metabolism of this compound. The O-demethylation of this compound to its main active metabolite, M1, is primarily catalyzed by the polymorphic enzyme CYP2D6 drugbank.comwikipedia.orgnih.govfda.govpharmgkb.orgpeerj.comnih.govbrieflands.comresearchgate.netfrontiersin.orgresearchgate.netekb.eg. The activity level of CYP2D6 significantly influences the plasma concentration of M1 nih.gov. Genetic polymorphisms within the CYP2D6 gene can lead to wide variability in this compound's pharmacokinetic properties and analgesic response among individuals drugbank.comwikipedia.orgnih.govbrieflands.comfrontiersin.orgresearchgate.netekb.eg. For instance, individuals with reduced CYP2D6 activity ("poor metabolizers") may experience a reduced analgesic effect from this compound due to lower M1 concentrations wikipedia.orgbrieflands.comfrontiersin.orgekb.eg. Conversely, "ultrarapid metabolizers" may be at risk of increased M1 levels nih.gov.
Table 2: Key Cytochrome P450 Enzymes and Their Metabolic Roles in this compound Biotransformation
| Enzyme | Metabolic Pathway | Metabolite(s) Formed | Impact on this compound Activity | Source |
| CYP2D6 | O-demethylation | O-desmethylthis compound (M1) | Forms the primary active metabolite; genetic polymorphisms significantly affect efficacy | drugbank.comwikipedia.orgnih.govfda.govpharmgkb.orgpeerj.comnih.govbrieflands.comresearchgate.netfrontiersin.orgresearchgate.netekb.eg |
| CYP3A4 | N-demethylation | N-desmethylthis compound (M2) | Forms an inactive metabolite; involved in further metabolism of M1 to M5 | drugbank.comwikipedia.orgnih.govfda.govpharmgkb.orgpeerj.comnih.govbrieflands.comresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netekb.eg |
| CYP2B6 | N-demethylation | N-desmethylthis compound (M2) | Forms an inactive metabolite | drugbank.comwikipedia.orgnih.govpharmgkb.orgpeerj.comnih.govbrieflands.comfrontiersin.orgresearchgate.netresearchgate.net |
Phase I Metabolism: N- and O-Demethylation Pathways
Formation and Activity of O-desmethylthis compound (M1) and N-desmethylthis compound (M2)
This compound undergoes significant Phase I metabolism through O- and N-demethylation reactions pharmgkb.orgfda.gov. The O-demethylation of this compound primarily yields O-desmethylthis compound, commonly referred to as M1 pharmgkb.org. This conversion is predominantly catalyzed by the cytochrome P450 (CYP) 2D6 enzyme pharmgkb.orgnih.gov. M1 is the main pharmacologically active metabolite of this compound and plays a crucial role in its analgesic effects pharmgkb.orgtaylorandfrancis.comucalgary.ca. It exhibits a significantly higher affinity for µ-opioid receptors (up to 200 to 300-fold greater) compared to the parent drug, making this compound, to some extent, a prodrug for M1 pharmgkb.orgtaylorandfrancis.comwikidoc.orgnih.govwa.gov. Both (+) and (-)-O-desmethylthis compound enantiomers contribute to the complex pharmacological profile; while both are inactive as serotonin (B10506) reuptake inhibitors, (-)-O-desmethylthis compound retains activity as a dopamine (B1211576) and noradrenaline reuptake inhibitor wikidoc.orgwikipedia.org.
The N-demethylation of this compound leads to the formation of N-desmethylthis compound (M2) pharmgkb.org. This metabolic pathway is primarily catalyzed by CYP2B6 and CYP3A4 enzymes pharmgkb.orgnih.gov. Unlike M1, M2 is generally considered to have negligible pharmacological activity at therapeutic doses benchchem.comnih.govresearchgate.net.
Phase II Metabolism: Conjugation Reactions (Glucuronidation, Sulfation)
Following Phase I metabolism, this compound and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation pharmgkb.orgnih.govnih.govpmda.go.jpscirp.org. These reactions typically result in the formation of more water-soluble compounds, facilitating their excretion karger.com. O-desmethylthis compound (M1) is notably inactivated by glucuronidation in the liver, largely through UGT2B7 and UGT1A8 enzymes pharmgkb.org. Sulfation also contributes to the metabolism of this compound and its metabolites pmda.go.jpbdvets.org.
Identification and Significance of Other Metabolites
Beyond M1 and M2, this compound undergoes further metabolism, leading to the identification of at least 23 metabolites drugbank.compmda.go.jp. Secondary metabolites such as N,N-didesmethylthis compound (M3) and N,O-didesmethylthis compound (M5) can be formed from M1 and M2 pharmgkb.org. While M2, M3, and M4 (tri-N,O-desmethylthis compound) are generally considered to have negligible pharmacological activity, M5 has some reported activity at µ-opioid receptors, albeit less potent than M1 taylorandfrancis.comucalgary.cabenchchem.comwikipedia.org.
Elimination Pathways and Clearance
The elimination of this compound and its metabolites occurs predominantly via the kidneys pharmgkb.orgnih.govnih.govfda.gov.
Renal Excretion of Parent Compound and Metabolites
Approximately 30% of an administered this compound dose is excreted unchanged in the urine, while about 60% is eliminated as metabolites nih.govfda.gov. The remaining fraction is excreted as unidentified or unextractable metabolites nih.gov. Renal function significantly impacts the excretion of this compound and its active metabolite, M1 fda.govdroracle.ai. Impaired renal function leads to a decreased rate and extent of excretion, necessitating consideration in such patients fda.govdroracle.ai.
Pharmacogenetic Influences on this compound Response
Genetic variations, particularly in drug-metabolizing enzymes, can significantly influence an individual's response to this compound nih.govuspharmacist.com.
CYP2D6 Polymorphisms and Metabolic Phenotypes (Poor, Extensive, Ultrarapid Metabolizers)
The cytochrome P450 2D6 (CYP2D6) enzyme is highly polymorphic, with numerous allelic variants that result in altered enzyme activity nih.govuspharmacist.comfrontiersin.org. These genetic variations categorize individuals into distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs, also referred to as extensive metabolizers, EMs), and ultrarapid metabolizers (URMs) nih.govuspharmacist.commdpi.commdpi.com.
Poor Metabolizers (PMs): Individuals with reduced or absent CYP2D6 activity exhibit lower levels of M1 formation and higher concentrations of the parent drug, this compound nih.govnih.govbenchchem.commdpi.com. This can lead to a reduced analgesic effect from this compound due to insufficient conversion to the more potent M1 metabolite taylorandfrancis.comwikidoc.orgnih.govwa.govmedsafe.govt.nz. The prevalence of PMs is approximately 5–10% in the Caucasian population wa.govmdpi.com.
Extensive Metabolizers (EMs) / Normal Metabolizers (NMs): These individuals possess normal CYP2D6 enzyme activity, leading to efficient conversion of this compound to M1 nih.govmdpi.compharmgkb.org. They represent the most common metabolic phenotype mdpi.com.
Ultrarapid Metabolizers (URMs): Individuals with increased CYP2D6 activity, often due to gene duplications, produce higher levels of M1 taylorandfrancis.comnih.govuspharmacist.commdpi.com. This can result in an enhanced analgesic effect mdpi.com. The prevalence of URMs varies geographically, ranging from 1–10% in Caucasians to up to 30% in Ethiopians and 20% in some populations from Iran, Saudi Arabia, and Egypt wa.govmdpi.com.
The variability in M1 formation across these phenotypes highlights the importance of pharmacogenetics in predicting individual responses to this compound drugbank.comnih.govmdpi.com.
Table 1: Impact of CYP2D6 Metabolic Phenotypes on this compound Metabolism
| Metabolic Phenotype | CYP2D6 Activity | M1 Formation | This compound Levels | Analgesic Effect (Opioid-mediated) |
| Poor Metabolizer | Reduced/Absent | Lower | Higher | Reduced |
| Extensive/Normal Metabolizer | Normal | Normal | Normal | Normal |
| Ultrarapid Metabolizer | Increased | Higher | Lower | Enhanced |
Genetic Variability in Other Metabolic Enzymes (e.g., UGT2B7, UGT1A8)
The active metabolite of this compound, O-desmethylthis compound (M1), undergoes phase II metabolism primarily through glucuronidation in the liver, a process largely catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT1A8. This glucuronidation pathway leads to the inactivation of M1. nih.govpharmgkb.orgresearchgate.netnih.govjst.go.jpjst.go.jpsmpdb.ca
Research has elucidated the stereoselectivity of these UGT enzymes in M1 glucuronidation. UGTs 1A7 through 1A10 exhibit strict stereoselectivity, exclusively glucuronidating the 1R,2R-enantiomer of O-desmethylthis compound. researchgate.netnih.govjst.go.jp In contrast, UGT2B7 is capable of glucuronidating both O-desmethylthis compound enantiomers, although it demonstrates a slight preference for the 1S,2S-O-desmethylthis compound enantiomer. researchgate.netnih.gov
Studies have determined the enzyme kinetic parameters for the most active UGT isoforms involved in M1 glucuronidation. For UGT1A8, the apparent K(m) or S(50) value for 1R,2R-O-desmethylthis compound is reported as 1.2 ± 0.23 mM. researchgate.netnih.gov For UGT2B7, the apparent S(50) values are 1.84 ± 1.2 mM for 1S,2S-O-desmethylthis compound and 4.6 ± 2.0 mM for 1R,2R-O-desmethylthis compound. researchgate.netnih.gov
Table 1: Enzyme Kinetic Parameters for O-Desmethylthis compound Glucuronidation by Human UGTs
| Enzyme | Substrate Enantiomer | Apparent K(m) or S(50) (mM) |
| UGT1A8 | 1R,2R-O-desmethylthis compound | 1.2 ± 0.23 |
| UGT2B7 | 1S,2S-O-desmethylthis compound | 1.84 ± 1.2 |
| UGT2B7 | 1R,2R-O-desmethylthis compound | 4.6 ± 2.0 |
Further analysis using human liver microsomes has shown stereoselective glucuronidation, favoring the 1S,2S-O-desmethylthis compound enantiomer over the 1R,2R-O-desmethylthis compound enantiomer, with rates of 62.4 pmol/mg/min and 24.6 pmol/mg/min, respectively. researchgate.netnih.gov In intestinal microsomes, both enantiomers are glucuronidated at comparable rates, approximately 6 pmol/mg/min. researchgate.netnih.gov
Table 2: Glucuronidation Rates of O-Desmethylthis compound Enantiomers in Human Microsomes
| Source | Substrate Enantiomer | Glucuronidation Rate (pmol/mg/min) |
| Human Liver Microsomes | 1S,2S-O-desmethylthis compound | 62.4 |
| Human Liver Microsomes | 1R,2R-O-desmethylthis compound | 24.6 |
| Intestinal Microsomes | Both enantiomers | ~6 |
Regarding genetic variability, UGT2B7 is generally considered not highly polymorphic, and, to date, no variants with definitively proven clinical relevance have been identified. researchgate.net While some studies, particularly those investigating this compound-related fatalities, have explored genetic variants in UGT1A8 and UGT2B7, alongside other genes, and found correlations between certain loci and metabolic ratios in post-mortem cases, these findings necessitate further validation in larger cohorts. researchgate.netnih.gov Similarly, a review focusing on the pharmacogenomics of cancer pain treatment in Asian populations noted that single nucleotide polymorphisms (SNPs) within UGT2B7 (e.g., rs7439366) and UGT1A8 (as part of UGT1A1/UGT1A8 haplotypes) have shown some potential for clinical relevance, though the evidence remains limited. mdpi.comoup.com
Clinical Implications of Pharmacogenetic Variations on Efficacy and Adverse Event Profiles
While the cytochrome P450 2D6 (CYP2D6) enzyme is widely recognized as a major determinant of this compound's efficacy and the occurrence of adverse events due to its critical role in the formation of the active metabolite M1, the direct clinical implications of genetic variations in UGT2B7 and UGT1A8 on this compound's efficacy and adverse event profiles are less extensively characterized. nih.govajmc.comresearchgate.net Clinical data specifically delineating the impact of UGT2B7 and UGT1A8 genetic variability are limited. ajmc.com
Pharmacodynamic and Pharmacokinetic Interactions of Tramadol
Drug-Drug Interactions: Pharmacodynamic Mechanisms
Pharmacodynamic interactions occur when co-administered drugs exert additive, synergistic, or antagonistic effects at the same or different receptor sites or physiological systems, leading to altered clinical responses.
Tramadol's mechanism of action includes the inhibition of serotonin (B10506) reuptake, which contributes to its analgesic properties drugbank.compatsnap.com. This serotonergic activity renders this compound susceptible to interactions with other medications that also increase serotonin levels in the central nervous system, leading to a potentially life-threatening condition known as serotonin syndrome patsnap.comfda.govnafdac.gov.nguspharmacist.compainphysicianjournal.com.
Serotonin syndrome is characterized by a constellation of symptoms including mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), and neuromuscular aberrations (e.g., hyperreflexia, incoordination) nafdac.gov.ng. Drugs commonly implicated in serotonergic interactions with this compound include:
Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine (B1211875) and paroxetine (B1678475) fda.govpainphysicianjournal.com.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Such as duloxetine (B1670986) and venlafaxine (B1195380) drugbank.comfda.gov.
Monoamine Oxidase Inhibitors (MAOIs): Including non-selective MAOIs and reversible non-selective MAOIs like linezolid (B1675486) drugbank.comfda.govnafdac.gov.ng. Concomitant use with MAOIs is generally contraindicated due to increased risk of adverse reactions drugbank.comfda.govnafdac.gov.ng.
Tricyclic Antidepressants (TCAs): Such as amitriptyline (B1667244) fda.govnafdac.gov.ng.
Triptans: Used for migraine treatment (e.g., sumatriptan) drugbank.comfda.govnafdac.gov.nguspharmacist.com.
Other Serotonergic Agents: Including lithium, St. John's Wort, and serotonin precursors like L-tryptophan drugbank.comfda.govnafdac.gov.ng.
The risk of serotonin syndrome is heightened when this compound is co-administered with multiple serotonergic drugs or at higher doses drugbank.comuspharmacist.compainphysicianjournal.com.
This compound, as a centrally acting opioid, can cause central nervous system (CNS) and respiratory depression drugbank.compatsnap.comnafdac.gov.ngfda.gov. The concomitant use of this compound with other CNS depressants can lead to additive effects, significantly increasing the risk of profound sedation, respiratory depression, coma, and even death patsnap.comnafdac.gov.ngfda.govuw.eduhres.ca.
CNS depressants that interact with this compound include:
Other Opioids: Leading to enhanced respiratory and CNS depression nafdac.gov.ngfda.govuw.edu.
Alcohol: Can result in dangerous additive effects nafdac.gov.nghres.ca.
Benzodiazepines: Concomitant use significantly increases the risk of drug-related mortality fda.govuw.eduhres.ca.
Anesthetic Agents: General anesthetics can enhance CNS and respiratory depression nafdac.gov.nghres.ca.
Phenothiazines and Other Tranquilizers: Contribute to increased CNS and respiratory depression nafdac.gov.nghres.ca.
Sedative-Hypnotics: Such as barbiturates, can lead to profound sedation and respiratory effects nafdac.gov.nguw.eduhres.ca.
Antihistamines and Centrally-Active Anti-emetics: Can also contribute to CNS depression hres.ca.
Close monitoring for signs of respiratory depression and sedation is essential when this compound is used concurrently with these agents uw.edu.
This compound itself has been reported to lower the seizure threshold, and seizures have occurred in patients receiving this compound, even within recommended dosage ranges drugbank.commedsafe.govt.nzdroracle.ai. The risk of convulsions is significantly increased when this compound is co-administered with other drugs known to lower the seizure threshold drugbank.comfda.govmedsafe.govt.nzdroracle.aibioline.org.br.
Agents that can enhance the convulsive risk with this compound include:
Antidepressants: Such as SSRIs, SNRIs, TCAs, and MAOIs fda.govnafdac.gov.ngdroracle.ai.
Neuroleptics (Antipsychotics): Can further lower the seizure threshold fda.govdroracle.ai.
Other Opioids: May also contribute to increased seizure risk fda.gov.
Other Drugs that Lower Seizure Threshold: This is a broad category including various medications that impact neuronal excitability drugbank.comfda.govmedsafe.govt.nzdroracle.ai.
Patients with predisposing factors for seizures, such as epilepsy, a history of seizures, head trauma, metabolic disorders, alcohol or drug withdrawal, or CNS infections, are at an even greater risk when this compound is administered drugbank.commedsafe.govt.nzdroracle.aibioline.org.br. Research indicates that a pre-existing lowered seizure threshold enhances susceptibility to this compound-induced seizures bioline.org.brnih.gov.
This compound is a weak μ-opioid receptor agonist, with its primary active metabolite, O-desmethylthis compound (M1), exhibiting a significantly higher affinity for these receptors drugbank.comucalgary.cawfsahq.orgwikipedia.orgpharmgkb.org. This opioid activity means that this compound can interact with other opioid analgesics.
When this compound is combined with other opioids, additive or synergistic analgesic effects can occur uw.eduoup.comamegroups.orgamegroups.cn. However, this also carries an increased risk of opioid-related adverse effects, particularly respiratory depression and sedation fda.govuw.edu.
Regarding cross-tolerance, the interaction between different opioids is complex and often incomplete oup.comamegroups.orgamegroups.cnplos.org. Incomplete cross-tolerance implies that tolerance developed to one opioid may not fully extend to another, allowing for potential benefits in opioid rotation strategies where a second opioid might be effective at lower doses oup.com. While this compound does possess opioid activity, its unique dual mechanism (opioid agonism and monoamine reuptake inhibition) differentiates it from traditional opioids drugbank.compatsnap.comwfsahq.orgwikipedia.orgpharmgkb.org. Studies have shown that this compound's M1 metabolite interacts with μ-opioid receptors, and the parent compound also binds to μ-opioid receptors, albeit weakly drugbank.compatsnap.comucalgary.cawfsahq.orgwikipedia.orgpharmgkb.org. The precise cross-tolerance profile of this compound with other specific opioids can vary, reflecting the diverse pharmacological actions and receptor interactions of different opioid compounds oup.complos.org.
Drug-Drug Interactions: Pharmacokinetic Mechanisms
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of this compound or co-administered drugs.
This compound undergoes extensive hepatic metabolism primarily via the cytochrome P450 (CYP450) enzyme system drugbank.comwfsahq.orgwikipedia.orgpharmgkb.orgajmc.comresearchgate.net. The two main metabolic pathways are:
O-demethylation: Catalyzed predominantly by CYP2D6 , converting this compound to its active metabolite, O-desmethylthis compound (M1) drugbank.comucalgary.cawfsahq.orgwikipedia.orgpharmgkb.orgpeerj.comfrontiersin.org. M1 is significantly more potent as a μ-opioid receptor agonist than the parent compound ucalgary.cawfsahq.orgpharmgkb.org.
N-demethylation: Catalyzed by CYP3A4 and CYP2B6 , converting this compound to N-desmethylthis compound (M2), which is generally considered pharmacologically inactive drugbank.comucalgary.cawikipedia.orgpharmgkb.orgpeerj.comfrontiersin.org.
Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in this compound metabolism and its clinical effects drugbank.comucalgary.cawikipedia.orgfrontiersin.orgjvsmedicscorner.com. For instance, "poor metabolizers" of CYP2D6 may have reduced M1 production, leading to decreased analgesic efficacy, while "ultra-rapid metabolizers" may have increased M1 levels, potentially increasing opioid effects drugbank.comucalgary.cajvsmedicscorner.com.
Inhibition of CYP Enzymes: Concomitant administration of CYP2D6 inhibitors can reduce the formation of the active M1 metabolite, potentially decreasing this compound's analgesic effect fda.govpainphysicianjournal.comuw.eduwfsahq.orgajmc.comjvsmedicscorner.com. This can also lead to increased exposure to the parent drug, this compound fda.gov.
Common CYP2D6 inhibitors include:
Fluoxetine fda.govwfsahq.org
Paroxetine fda.govwfsahq.org
Quinidine fda.govwfsahq.orgwikipedia.org
Amitriptyline fda.gov
Bupropion wfsahq.org
Terbinafine wfsahq.org
Inhibitors of CYP3A4 and CYP2B6 can also affect this compound metabolism, potentially altering this compound exposure and increasing the risk for serious adverse events, including seizures and serotonin syndrome, due to altered this compound or metabolite levels fda.govfda.govpeerj.com.
Common CYP3A4 inhibitors include:
Ketoconazole fda.gov
Erythromycin fda.gov
Apatinib peerj.com
Induction of CYP Enzymes: Conversely, CYP enzyme inducers can enhance the metabolism of this compound, potentially leading to altered this compound and M1 concentrations wfsahq.orgajmc.com. While less common for CYP2D6, some inducers can increase M1 formation, potentially increasing the opioid effect wfsahq.org.
Examples of CYP2D6 inducers include:
Rifampicin wfsahq.org
Dexamethasone wfsahq.org
Haloperidol wfsahq.org
The complex interplay of these metabolic pathways and genetic variations underscores the importance of considering potential pharmacokinetic drug-drug interactions when prescribing this compound.
Table 1: Key Cytochrome P450 Enzymes and Their Impact on this compound Metabolism
| CYP Enzyme | Primary Metabolite Formed | Impact of Inhibition | Impact of Induction |
| CYP2D6 | O-desmethylthis compound (M1) (Active) drugbank.comucalgary.cawfsahq.orgpharmgkb.org | Decreased M1 formation, potentially reduced analgesia fda.govpainphysicianjournal.comuw.eduwfsahq.orgajmc.comjvsmedicscorner.com | Increased M1 formation, potentially enhanced opioid effect wfsahq.org |
| CYP3A4 | N-desmethylthis compound (M2) (Inactive) drugbank.comucalgary.capharmgkb.org | Altered this compound metabolism, potential for increased this compound exposure fda.govfda.govpeerj.com | Altered this compound metabolism fda.gov |
| CYP2B6 | N-desmethylthis compound (M2) (Inactive) drugbank.comucalgary.capharmgkb.org | Altered this compound metabolism, potential for increased this compound exposure peerj.com | Altered this compound metabolism fda.gov |
Table 2: Examples of Drugs Interacting with this compound Metabolism via CYP Enzymes
| Interacting Drug Class/Drug | CYP Enzyme Affected | Effect on this compound/M1 | Reference |
| Fluoxetine | CYP2D6 Inhibitor | Decreased M1 formation fda.govwfsahq.org | fda.govwfsahq.org |
| Paroxetine | CYP2D6 Inhibitor | Decreased M1 formation fda.govwfsahq.org | fda.govwfsahq.org |
| Quinidine | CYP2D6 Inhibitor | Decreased M1 formation fda.govwfsahq.orgwikipedia.org | fda.govwfsahq.orgwikipedia.org |
| Amitriptyline | CYP2D6 Inhibitor | Decreased M1 formation fda.gov | fda.gov |
| Bupropion | CYP2D6 Inhibitor | Decreased M1 formation wfsahq.org | wfsahq.org |
| Terbinafine | CYP2D6 Inhibitor | Decreased M1 formation wfsahq.org | wfsahq.org |
| Ketoconazole | CYP3A4 Inhibitor | Altered this compound metabolism fda.gov | fda.gov |
| Erythromycin | CYP3A4 Inhibitor | Altered this compound metabolism fda.gov | fda.gov |
| Apatinib | CYP3A4, CYP2B6 Inhibitor | Increased this compound and M1 exposure peerj.com | peerj.com |
| Rifampicin | CYP2D6 Inducer | Increased M1 formation wfsahq.org | wfsahq.org |
| Dexamethasone | CYP2D6 Inducer | Increased M1 formation wfsahq.org | wfsahq.org |
| Haloperidol | CYP2D6 Inducer | Increased M1 formation wfsahq.org | wfsahq.org |
Interactions Affecting Metabolite Formation (e.g., M1, M2)
The metabolic transformation of this compound is a critical determinant of its pharmacological profile, primarily involving cytochrome P450 (CYP) enzymes. The principal metabolic pathway is the O-demethylation of this compound to O-desmethylthis compound (M1), a process predominantly catalyzed by the highly polymorphic enzyme CYP2D6. M1 is the primary active metabolite and exhibits a significantly higher affinity for the mu-opioid receptor than the parent compound, contributing substantially to this compound's analgesic efficacy. nih.govnih.govdrugbank.comwikipedia.orgmims.commedsafe.govt.nz
Concurrently, this compound undergoes N-demethylation to form N-desmethylthis compound (M2), an inactive metabolite. This pathway is primarily mediated by CYP3A4 and CYP2B6. nih.govnih.govdrugbank.commedsafe.govt.nz
Interactions with other drugs can profoundly alter the formation of these metabolites:
CYP2D6 Inhibitors: Co-administration of strong CYP2D6 inhibitors, such as fluoxetine, paroxetine, or quinidine, can lead to a marked decrease in M1 plasma concentrations and a corresponding increase in this compound concentrations. nih.govnih.govfda.gov This reduction in the active metabolite M1 can diminish the therapeutic analgesic effect of this compound and may even precipitate opioid withdrawal symptoms in patients who have developed physical dependence. nih.gov
CYP3A4 Inhibitors: The concurrent use of CYP3A4 inhibitors can increase this compound plasma concentrations. This elevated this compound exposure may subsequently lead to an increased rate of metabolism via the CYP2D6 pathway, potentially resulting in higher M1 levels and an elevated risk of serious adverse events. nih.gov
CYP3A4 Inducers: Conversely, potent inducers of CYP3A4, such as carbamazepine, can accelerate the metabolism of this compound, potentially diverting it towards inactive metabolites. This induction can lead to reduced this compound plasma concentrations and, consequently, a diminished analgesic effect. nih.gov
Beyond CYP enzymes, the organic cation transporter SLC22A1 (OCT1) also plays a role in the disposition of this compound's active metabolite. Hepatic reuptake of M1, but not this compound itself, is mediated by OCT1. Interestingly, this compound acts as an inhibitor of OCT1, which could influence the plasma concentrations of M1 and thereby impact its opioidergic efficacy. nih.gov
Drug-Gene Interactions and Phenoconversion
Genetic variations, particularly in drug-metabolizing enzymes, represent a significant source of inter-individual variability in this compound's pharmacokinetics and pharmacodynamics. The CYP2D6 enzyme is highly polymorphic, with numerous allelic variants that can influence its enzymatic activity, ranging from absent to ultra-rapid metabolism. nih.govnih.govdrugbank.commims.commedsafe.govt.nzfda.govresearchgate.net
The impact of CYP2D6 genotype on this compound's metabolism is well-documented:
Poor Metabolizers (PMs): Individuals with reduced or absent CYP2D6 activity are classified as poor metabolizers. In these individuals, the formation of the active M1 metabolite is significantly decreased, leading to lower M1 plasma concentrations and, consequently, a reduced or inadequate analgesic effect from standard this compound doses. nih.govnih.govdrugbank.comwikipedia.orgmims.commedsafe.govt.nzfda.gov Studies have shown a significantly higher percentage of non-responders to this compound among CYP2D6 PMs compared to extensive metabolizers. nih.gov
Ultra-Rapid Metabolizers (UMs): Conversely, ultra-rapid metabolizers, who possess CYP2D6 gene duplications or multiplications, exhibit increased CYP2D6 activity. This leads to a more rapid and extensive conversion of this compound to M1, resulting in higher than expected M1 serum levels. drugbank.comfda.gov Such elevated M1 concentrations can increase the risk of exaggerated pharmacological effects. drugbank.comfda.gov
Phenoconversion is a critical concept in pharmacogenomics, referring to a discrepancy between a patient's genotypically predicted metabolizer phenotype and their actual phenotypic activity, often induced by drug-drug interactions. researchgate.nettandfonline.commdpi.comgavinpublishers.com For instance, a patient who is a genotypic normal metabolizer for CYP2D6 can become a phenotypic poor metabolizer if co-administered a strong CYP2D6 inhibitor (e.g., duloxetine, paroxetine, fluoxetine, bupropion, or amiodarone). researchgate.nettandfonline.commdpi.comgavinpublishers.com This drug-induced phenoconversion can lead to a reduced analgesic effect of this compound, similar to that observed in genotypic poor metabolizers, and may increase the risk of therapeutic failure. tandfonline.commdpi.com The prevalence of phenoconversion can significantly increase the proportion of patients exhibiting a poor metabolizer phenotype, highlighting the importance of considering drug-drug-gene interactions in personalized drug therapy. mdpi.comgavinpublishers.com
Preclinical Research Methodologies and Findings for Tramadol
In Vitro Studies: Receptor Binding and Cellular Assays
In vitro studies have been crucial in characterizing tramadol's interaction with various receptors and transporters. This compound itself exhibits a moderate affinity for µ-opioid receptors, with reported Ki values around 2.1-2.4 µM researchgate.netd-nb.info. Its analgesic effect is partially mediated by its active metabolite, O-desmethylthis compound (M1), which demonstrates a significantly higher affinity for µ-opioid receptors, with Ki values as low as 0.0034-0.0054 µM for the (+)-M1 enantiomer d-nb.infocaldic.com. This indicates that this compound can be considered, to some extent, a prodrug for M1 regarding its opioid activity wikidoc.org.
The racemic mixture of this compound consists of two enantiomers, (+)-tramadol and (-)-tramadol (B15223), each contributing differently to its pharmacological profile. (+)-Tramadol shows a stronger binding affinity to µ-opioid receptors (Ki = 1.3 µM) and is a potent inhibitor of serotonin (B10506) (5-HT) reuptake. Conversely, (-)-tramadol primarily inhibits noradrenaline (NA) reuptake caldic.comnih.gov. The racemic this compound inhibits the reuptake of serotonin (via hSERT) and norepinephrine (B1679862) (via hNET) with Ki values of 1.19 µM and 14.6 µM, respectively d-nb.info.
Beyond opioid and monoaminergic systems, this compound and its primary metabolite M1 have shown no significant affinity for other receptors tested, including 5-HT1A, 5-HT2, 5-HT3, NMDA, dopamine (B1211576) D1, dopamine D2, benzodiazepine, and muscarinic M1 receptors nih.gov. However, at high concentrations, this compound and M1 can inhibit GABAA receptors, and at clinical concentrations, they can inhibit NMDA receptors d-nb.info. Ex vivo neurotransmitter studies have also indicated that this compound can elevate dopamine metabolites and enhance dopamine release in specific brain areas, suggesting an opioid-mediated effect on dopamine turnover nih.gov.
Table 1: In Vitro Receptor Binding and Transporter Affinity of this compound and its Metabolites
| Compound / Enantiomer | Target Receptor/Transporter | Ki (µM) / Effect | Reference |
| This compound (racemic) | µ-opioid receptor | 2.1 - 2.4 | researchgate.netd-nb.info |
| (+)-Tramadol | µ-opioid receptor | 1.3 | caldic.com |
| (-)-Tramadol | µ-opioid receptor | 24.8 | caldic.com |
| (+)-O-desmethylthis compound (M1) | µ-opioid receptor | 0.0034 - 0.0054 | d-nb.infocaldic.com |
| N,O-Didesmethylthis compound (M5) | µ-opioid receptor | 0.1 | caldic.comresearchgate.net |
| This compound (racemic) | Serotonin Transporter (hSERT) | 1.19 | d-nb.info |
| This compound (racemic) | Noradrenaline Transporter (hNET) | 14.6 | d-nb.info |
| (+)-Tramadol | Serotonin reuptake | Potent inhibitor | caldic.comnih.gov |
| (-)-Tramadol | Noradrenaline reuptake | Higher affinity | caldic.comnih.gov |
| This compound | Dopamine release/turnover | Enhanced | nih.gov |
Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.
Animal Models of Pain and Analgesic Efficacy Assessment
This compound's analgesic efficacy has been extensively evaluated across a spectrum of animal pain models, encompassing both acute nociceptive and chronic neuropathic pain.
In models of acute nociceptive pain, this compound consistently demonstrates dose-dependent analgesic effects. Common tests include the hot plate test, tail-flick test, acetic acid-induced writhing test, paw pressure, and abdominal constriction tests in mice and rats caldic.comjournalagent.comijbcp.com. For instance, in the rat tail-flick assay, this compound exhibited an ED50 of 5.5 mg/kg intravenously, compared to morphine's ED50 of 0.7 mg/kg intravenously nih.gov. In models of inflammatory pain, such as monoarthritic rats, acute administration of this compound produces a dose-dependent analgesic effect researchgate.netcaldic.com.
Table 2: Analgesic Efficacy of this compound in Nociceptive Pain Models
| Pain Model | Species | Test Method | Key Finding / ED50 (IV) | Reference |
| Hot Plate Test | Mice/Rats | Thermal Nociception | Dose-dependent analgesia | caldic.comjournalagent.comijbcp.com |
| Tail-Flick Assay | Rats | Thermal Nociception | ED50 = 5.5 mg/kg | nih.gov |
| Acetic Acid-induced Writhing | Mice | Chemical Nociception | Reduced writhing episodes | ijbcp.com |
| Monoarthritis | Rats | Inflammatory Pain | Dose-dependent analgesia | researchgate.netcaldic.com |
Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.
This compound has shown significant efficacy in animal models of neuropathic pain, which mimic clinical scenarios of nerve injury. Key models include the chronic constriction injury (CCI) of the sciatic nerve and spinal nerve ligation (SNL) researchgate.netjournalagent.comnih.gov. In these models, this compound effectively relieves symptoms such as thermal hypersensitivity (cold allodynia) and mechanical hypersensitivity (allodynia/hyperalgesia) researchgate.netjournalagent.comnih.govresearchgate.net.
Notably, this compound demonstrates a more favorable potency ratio relative to morphine in neuropathic pain models compared to nociceptive pain models nih.govtandfonline.compainphysicianjournal.com. For instance, in CCI rats, this compound's ED50 was 2.1 mg/kg IV, while morphine's was 0.9 mg/kg IV, resulting in a potency ratio (this compound/Morphine) of 2.3. In SNL rats, the ED50 values were 4.3 mg/kg IV for this compound and 3.7 mg/kg IV for morphine, yielding a potency ratio of 1.2. This contrasts with a potency ratio of 7.8 in nociceptive pain models (tail-flick assay), suggesting an enhanced contribution of this compound's monoaminergic mechanism in neuropathic pain states nih.govpainphysicianjournal.com. Furthermore, acute and chronic administration of this compound has been shown to relieve thermal hypersensitivity in the CCI rat model researchgate.netjournalagent.com. Its efficacy in CCI rats has been observed to be dose-dependent, particularly two weeks post-injury, though a modest increase in threshold was noted four weeks post-injury nih.gov.
Table 3: Analgesic Efficacy of this compound in Neuropathic Pain Models
| Pain Model | Species | Test Method | Key Finding / ED50 (IV) | Potency Ratio (this compound/Morphine) | Reference |
| Chronic Constriction Injury (CCI) | Rats | Cold Allodynia, Mechanical Hypersensitivity | ED50 = 2.1 mg/kg | 2.3 | nih.govresearchgate.netnih.gov |
| Spinal Nerve Ligation (SNL) | Rats | Mechanical Hypersensitivity | ED50 = 4.3 mg/kg | 1.2 | nih.gov |
Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.
Behavioral Pharmacology in Animal Models
Beyond its direct analgesic effects, preclinical research has explored this compound's impact on various behavioral aspects, including anxiety, depression, and its potential for abuse.
Neuropathic pain is frequently associated with comorbidities such as anxiety and depression. Preclinical studies have utilized behavioral tests to assess this compound's effects on these conditions, particularly in chronic pain models. In rats with chronic constriction injury (CCI), which induces both pain and affective changes, this compound has demonstrated significant effects on anxiety-related and depression-associated behaviors researchgate.netnih.gov.
In the elevated plus maze (EPM) test, a common measure for anxiety, CCI rats typically spend less time in the open arms, indicative of increased anxiety. This compound administration significantly increased the time spent on the open arms by 67% in CCI rats, suggesting an anxiolytic-like effect researchgate.netnih.gov. For depression-associated behaviors, the forced swim test (FST) and tail suspension test (TST) are frequently employed, where increased immobility time indicates despair-like behavior. In CCI rats, this compound reduced immobility time in the FST by 22% researchgate.netnih.gov. Similarly, in mice, this compound produced significant antidepressant-like effects in the TST at doses of 20 and 40 mg/kg, with the 40 mg/kg dose showing comparable efficacy to the reference antidepressant imipramine (B1671792) ijbcp.com. These findings suggest that this compound may alleviate the affective components of chronic pain and possess antidepressant properties pharmacytimes.combioline.org.br.
Table 4: Effects of this compound on Anxiety-Related and Depression-Associated Behaviors in Animal Models
| Behavioral Test | Animal Model / Condition | Baseline Behavior (vs. Sham/Control) | This compound Effect (in affected animals) | Reference |
| Elevated Plus Maze (EPM) | CCI rats | 45% less time in open arms | Increased time in open arms by 67% | researchgate.netnih.gov |
| Forced Swim Test (FST) | CCI rats | 28% longer immobility | Reduced immobility time by 22% | researchgate.netnih.gov |
| Tail Suspension Test (TST) | Mice | Increased immobility | Significant reduction in immobility (dose-dependent) | ijbcp.com |
Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.
The conditioned place preference (CPP) paradigm is a widely used preclinical method to assess the rewarding and reinforcing potential of drugs, thereby indicating their potential for abuse mdpi.comfrontiersin.org. In CPP studies, animals learn to associate a specific environment with the administration of a drug, and a subsequent preference for that environment suggests rewarding effects mdpi.com.
Preclinical studies have demonstrated that this compound induces a statistically significant CPP in rodents mdpi.comfrontiersin.orgnih.gov. For example, in rats, this compound at doses of 18.75, 37.5, and 75 mg/kg (intraperitoneal) produced CPP, with the effects of the two highest doses being comparable to those induced by morphine (5 mg/kg) mdpi.comnih.gov. This reinforcing effect is thought to be mediated, in part, by an increase in dopamine release within the nucleus accumbens shell, a brain region critical for reward pathways nih.gov. While this compound was initially considered to have a low potential for abuse, these CPP findings, along with other behavioral pharmacology tests, suggest that this compound does possess a potential for psychological dependence in rodents, especially at higher doses mdpi.combiomolther.orgnih.gov.
Table 5: this compound's Abuse Potential in Conditioned Place Preference (CPP) Models
| Animal Model | This compound Dose (i.p.) | Outcome in CPP Paradigm | Comparison / Mechanism | Reference |
| Rats | 18.75, 37.5, 75 mg/kg | Statistically significant CPP induced | Highest doses comparable to 5 mg/kg morphine; associated with increased dopamine release in nucleus accumbens | mdpi.comnih.gov |
Note: The table above is presented in a markdown format. Actual "interactive data tables" are beyond the scope of this text-based generation.
Self-Administration Studies
Preclinical self-administration studies are instrumental in assessing the reinforcing properties and abuse potential of a compound. Early research in rhesus monkeys suggested that this compound exhibits reinforcing effects, albeit less intensely than prototypic opioids such as morphine or pentazocine (B1679294). In one study, rhesus monkeys trained to self-administer lefetamine, an amphetamine with opioid-agonist activity, showed that this compound had reinforcing effects, but these were less pronounced than those of pentazocine, with maximum response ratios for injections being lower than those expected for morphine nih.govscialert.net.
More recent studies employing conditioned place preference (CPP) paradigms in rats have shown that this compound can induce CPP, indicating its rewarding properties. This effect was associated with an increase in dopamine levels in the nucleus accumbens (NAc) caldic.com. However, unlike morphine, this compound did not induce classic behavioral sensitization in these models caldic.com. Animal behavioral tests, including CPP and self-administration, have further supported that this compound possesses the potential to induce psychological dependence in rodents, with significant dose-dependent data observed in CPP tests and increased self-administration in treated rats compared to saline controls nih.gov.
Physical Dependence and Withdrawal Assessment
The assessment of physical dependence and withdrawal is a critical component of preclinical research for opioid-like compounds. Studies in animal models have provided mixed but generally consistent findings regarding this compound's potential to induce physical dependence.
In rhesus monkeys, chronic this compound administration for several weeks, followed by naloxone (B1662785) challenge or abrupt discontinuation, resulted in mild-to-moderate withdrawal signs nih.govscialert.net. These signs were described as less severe than those observed with other opioids, not progressing to symptoms like vomiting or diarrhea nih.gov. Some evidence of physical dependence was also detected in rats receiving oral this compound (50 mg/kg/day) when subjected to 24-hour withdrawal, with or without naloxone injection nih.govscialert.net.
However, other studies in mice found no evidence of physical dependence or tolerance to this compound's antinociceptive effects after repeated administration, even when a control group receiving morphine showed significant tolerance and opioid withdrawal signs upon naloxone administration nih.gov. It has been noted that while this compound is an opiate agonist, it may not suppress opioid withdrawal symptoms and can, under certain circumstances, provoke a withdrawal syndrome in opioid-dependent monkeys medsafe.govt.nz. Long-term use of high doses of this compound can induce physical dependence and withdrawal syndrome in animals wikipedia.orgbrieflands.com.
Table 1: Summary of Preclinical Physical Dependence and Withdrawal Findings for this compound
| Animal Model | Administration Regimen | Assessment Method | Key Findings | Citation |
| Rhesus Monkeys | 4-6 weeks chronic | Naloxone challenge, abrupt discontinuation | Mild-to-moderate withdrawal signs, less severe than pentazocine | nih.govscialert.net |
| Rats | 50 mg/kg/day oral | 24-hour withdrawal ± naloxone | Some evidence of physical dependence | nih.govscialert.net |
| Mice | Repeated administration | Naloxone challenge | Little to no evidence of tolerance or physical dependence | nih.gov |
Neurochemical and Molecular Investigations in Animal Brains
Preclinical investigations have delved into the neurochemical and molecular alterations induced by this compound in various animal brain regions, shedding light on its complex pharmacological actions beyond opioid receptor agonism.
Neurotransmitter Level Quantification (Serotonin, Norepinephrine, Dopamine)
This compound's mechanism of action involves not only μ-opioid receptor agonism but also the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake wikipedia.orgrehabsuk.comdrugbank.com. Studies in animal brains have quantified changes in these neurotransmitter levels:
Dopamine (DA): Acute administration of this compound has been shown to elevate dopamine levels in various brain areas, including the cerebral cortex, cerebellum, pons-medulla, hippocampus, and thalamus, with maximal changes observed within a few hours ijbcp.com. In rotenone-intoxicated rats, this compound increased brain dopamine content researchgate.net. An increase in dopamine in the nucleus accumbens has also been associated with this compound-induced conditioned place preference caldic.com.
Serotonin (5-HT): this compound administration significantly elevates serotonin levels across various brain regions, including the cerebral cortex, cerebellum, pons-medulla, hippocampus, and thalamus ijbcp.com. Chronic this compound administration has been reported to alter serotonin levels in the brain, with some studies indicating an increase in brain serotonin sbmu.ac.ir.
Norepinephrine (NE): this compound is a norepinephrine reuptake inhibitor wikipedia.org. While specific quantitative data on norepinephrine levels in various brain regions were less consistently detailed in the provided snippets for this section, its reuptake inhibition is a known mechanism contributing to its effects wikipedia.orgdrugbank.com. Chronic this compound administration has been shown to alter norepinephrine levels in the brain sbmu.ac.ir.
Table 2: Neurotransmitter Changes in Animal Brains Following this compound Administration
| Neurotransmitter | Brain Regions Affected | Observed Change | Citation |
| Dopamine (DA) | Cerebral cortex, cerebellum, pons-medulla, hippocampus, thalamus, striatum, NAc | Elevated | caldic.comijbcp.comresearchgate.netsbmu.ac.ir |
| Serotonin (5-HT) | Cerebral cortex, cerebellum, pons-medulla, hippocampus, thalamus, striatum | Elevated | rehabsuk.comijbcp.comresearchgate.netsbmu.ac.ir |
| Norepinephrine (NE) | Striatum | Altered (Inhibition of reuptake) | wikipedia.orgrehabsuk.comdrugbank.comsbmu.ac.ir |
Gene Expression and Protein Level Analysis in Brain Regions (e.g., NAc, Hippocampus)
Preclinical studies have investigated the impact of this compound on gene and protein expression in key brain regions involved in reward, memory, and pain processing, such as the nucleus accumbens (NAc) and hippocampus (HPC).
Opioid Receptors (MOR, δOR): Acute this compound exposure has been observed to decrease μ-opioid receptor (MOR) levels in the hippocampus and amygdala. Conversely, chronic this compound exposure can elevate MOR levels in the NAc and prefrontal cortex (PFC) frontiersin.orgnih.gov. Delta opioid receptor (δOR) levels were found to be significantly elevated in the hippocampus after chronic this compound exposure in a dose-dependent manner nih.gov.
Transcription Factors (p-CREB, ΔFosB): Both acute and chronic this compound exposures lead to a significant elevation in the level of phosphorylated cAMP response element-binding protein (p-CREB) in the NAc, PFC, hippocampus, and amygdala frontiersin.orgnih.gov. Chronic this compound administration also results in elevated levels of ΔFosB in the NAc frontiersin.org. These transcription factors are implicated in drug-induced neuroadaptations.
Brain-Derived Neurotrophic Factor (Bdnf) and Interleukin-1 Beta (Il-1β): this compound has been shown to reduce Bdnf mRNA expression in the hippocampus, prefrontal cortex, and nucleus accumbens mdpi.com. Conversely, this compound induced significant elevations in Il-1β mRNA expression in these same brain regions, indicating a neuroinflammatory response mdpi.com.
Tyrosine Kinase B (Trk-B): this compound treatment has been shown to alter Trk-B protein levels. Acute and chronic this compound administration increased Trk-B levels in the amygdala, while decreasing them in the NAc jimc.ir.
pERK1/2 Expression: Acute this compound administration induces intense pERK1/2 expression in various brain structures, including the cortex, amygdala, hippocampus, striatum, ventral tegmental area, and nucleus accumbens, which are implicated in addiction and pain regulation gavinpublishers.com.
Table 3: Gene and Protein Level Changes in Animal Brains Following this compound Administration
| Protein/Gene | Brain Regions | Observed Change (Acute) | Observed Change (Chronic) | Citation |
| MOR | Hippocampus, Amygdala | Decreased | No significant difference (HPC, Amygdala); Elevated (NAc, PFC) | frontiersin.orgnih.gov |
| δOR | Hippocampus, Amygdala | Elevated | Elevated (dose-dependent) | nih.gov |
| p-CREB | NAc, PFC, Hippocampus, Amygdala | Elevated | Elevated | frontiersin.orgnih.gov |
| ΔFosB | NAc | Not specified | Elevated | frontiersin.org |
| Bdnf mRNA | Hippocampus, PFC, NAc | Reduced | Reduced | mdpi.com |
| Il-1β mRNA | Hippocampus, PFC, NAc | Elevated | Elevated | mdpi.com |
| Trk-B | Amygdala, NAc | Increased (Amygdala), Decreased (NAc) | Increased (Amygdala), Decreased (NAc) | jimc.ir |
| pERK1/2 | Cortex, Amygdala, Hippocampus, Striatum, VTA, NAc | Increased | Not specified | gavinpublishers.com |
Oxidative Stress Markers and Inflammatory Indicators
Preclinical studies have also investigated the role of oxidative stress and inflammatory processes in this compound's effects on the brain and other organs.
Oxidative Stress Markers: Chronic this compound administration has been shown to alter oxidative stress markers in the brain. This includes a significant increase in lipid peroxidation markers such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS) researchgate.netsbmu.ac.irmdpi.comekb.egbiointerfaceresearch.com. Conversely, there is often a decrease in antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and reduced glutathione (B108866) (GSH) levels in brain tissue researchgate.netsbmu.ac.irekb.egbiointerfaceresearch.com. This compound has also been shown to increase nitric oxide (NO) levels and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker of oxidative DNA damage, in the rat brain researchgate.netsbmu.ac.irmdpi.comekb.eg.
Inflammatory Indicators: this compound administration can lead to increased levels of neuroinflammatory markers. Studies have reported elevated levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cerebrum researchgate.netsbmu.ac.ir. IL-1β mRNA expression has also been shown to be elevated in the hippocampus, prefrontal cortex, and nucleus accumbens following this compound administration mdpi.com. These findings suggest that this compound can induce oxidative damage and inflammatory responses in the brain.
Table 4: Oxidative Stress and Inflammatory Markers in Animal Brains Following this compound Administration
| Marker Type | Specific Marker | Observed Change | Brain Region(s) | Citation |
| Lipid Peroxidation | MDA, TBARS | Increased | Brain, cerebrum, cortex | researchgate.netsbmu.ac.irmdpi.comekb.egbiointerfaceresearch.com |
| Antioxidant Enzymes | GSH, SOD, CAT | Decreased | Brain, cerebrum | researchgate.netsbmu.ac.irekb.egbiointerfaceresearch.com |
| DNA Damage | 8-OHdG | Increased | Brain, hippocampus | sbmu.ac.irmdpi.comekb.eg |
| Nitric Oxide | NO | Increased | Brain | researchgate.netekb.eg |
| Inflammatory Cytokines | TNF-α, IL-1β, IL-6 | Increased | Brain, striatum, cerebrum, hippocampus, PFC, NAc | researchgate.netsbmu.ac.irmdpi.com |
Preclinical Safety and Toxicity Studies
Preclinical safety and toxicity studies are fundamental for characterizing the potential hazards of a compound. For this compound, these studies have explored acute, subacute, and chronic toxicity in various animal models.
Acute Toxicity: In acute toxicity studies, the estimated oral LD50 values for this compound are approximately 300-350 mg/kg body weight in rats and mice. For intravenous administration, LD50 values ranged from 50 to 100 mg/kg body weight nih.gov. Clinical signs of intoxication observed in acute settings included hypoactivity, increased salivation, decreased respiration rate, and prostration fda.gov.
Subacute and Chronic Toxicity: In subacute and chronic toxicity studies, clinical signs of intoxication primarily involved behavioral disorders and convulsions, typically beginning at dose levels of 25 mg/kg nih.gov. Some studies reported no significant clinical pathological alterations or morphological lesions, including neuropathological findings, in subacute and chronic toxicity studies nih.gov. However, other research indicates that long-term or excessive use of this compound can put a strain on organs, leading to potential organ damage rehabsuk.com.
Organ-Specific Toxicity: this compound administration has been linked to organ toxicity through oxidative stress mechanisms. Experimental studies in rats have shown that chronic this compound administration can induce liver dysfunction and brain injury ekb.eg. It has been associated with increased levels of reactive oxygen species (ROS) and oxidative damage in various organs, including the brain, liver, kidney, adrenal, and lung sbmu.ac.ir. For instance, chronic this compound administration led to increased lipid peroxidation and decreased antioxidant enzyme activity in the cerebrum sbmu.ac.ir. Abuse doses of this compound in albino rats inhibited brain mitochondrial electron transport chain complexes, increasing ROS production sbmu.ac.ir.
Table 5: Overview of Preclinical Safety and Toxicity Findings for this compound
| Study Type | Animal Model | Key Findings | Citation |
| Acute Toxicity | Rat, Mouse | Oral LD50: 300-350 mg/kg; IV LD50: 50-100 mg/kg. Clinical signs: hypoactivity, salivation, decreased respiration, prostration. | nih.govfda.gov |
| Subacute/Chronic Toxicity | Rats | Behavioral disorders, convulsions at ≥25 mg/kg. Some studies report no significant neuropathological findings. | nih.gov |
| Organ Toxicity (Oxidative Stress) | Rats | Liver dysfunction, brain injury, increased oxidative stress markers (e.g., MDA, 8-OHdG), decreased antioxidants (GSH, SOD, CAT) in brain, liver, kidney. | rehabsuk.comsbmu.ac.irmdpi.comekb.eg |
Clinical Research Methodologies and Findings on Tramadol Efficacy and Safety
Study Designs in Clinical Trials
Clinical research on Tramadol's efficacy and safety predominantly utilizes rigorous study designs, with Randomized Controlled Trials (RCTs) forming the cornerstone. These trials often employ double-blind, placebo-controlled, and parallel-group designs to minimize bias and establish clear comparisons the-rheumatologist.orgneurology.orgresearchgate.netresearchgate.netresearchgate.netclinicaltrialsregister.eu. Some studies also incorporate crossover designs, allowing participants to receive both the investigational drug and comparator treatments sequentially cochrane.org.
Efficacy in Various Pain Conditions
This compound has demonstrated efficacy across a range of pain conditions, with detailed research findings supporting its use.
Post-operative Pain
In the context of post-operative pain, intravenous (IV) this compound has shown statistically significant improvement in pain intensity. A Phase 3, multicenter, double-blind, placebo-controlled study evaluating IV this compound for moderate to severe post-bunionectomy pain met its primary endpoint, demonstrating a statistically significant improvement in the Sum of Pain Intensity Difference over 48 hours compared to placebo the-rheumatologist.org. Oral and parenteral formulations of this compound have also been found to effectively relieve moderate to severe post-operative pain, with some studies indicating efficacy comparable to morphine or alfentanil and superior to pentazocine (B1679294) researchgate.net. For instance, in a randomized, double-blind, placebo-controlled clinical trial, administration of systemic and local this compound suppressed pain intensity values following removal of an impacted mandibular third molar compared to a control group researchgate.net.
Chronic Non-Cancer Pain (CNCP)
Neuropathic Pain
Table 1: Efficacy of this compound in Neuropathic Pain (Selected Studies)
| Outcome (Pain Reduction by ≥50%) | This compound Group | Placebo Group | Risk Ratio (95% CI) | Quality of Evidence | Source |
| Pain Reduction by half or better | 5 in 10 | 3 in 10 | 2.2 (1.02 to 4.6) | Low or very low | cochrane.org |
| NNT for 50% Pain Relief | 3.8 | - | - | - | researchgate.net |
Comparative Effectiveness Studies against Other Analgesics
Comparative effectiveness studies are crucial for positioning this compound within the broader analgesic landscape.
This compound consistently demonstrates superiority over placebo across various pain conditions, including post-operative, chronic non-cancer, and neuropathic pain the-rheumatologist.orgneurology.orgresearchgate.netresearchgate.netcochrane.orgcmaj.canih.govdovepress.comresearchgate.net.
When compared to other opioid analgesics, this compound has shown comparable effectiveness in some settings. For instance, IV this compound was found to be comparable to IV morphine for post-operative pain management following abdominoplasty researchgate.net. In the management of post-operative pain, oral this compound's efficacy has been noted as comparable to propoxyphene or pentazocine, and similar to codeine after dental extraction aafp.org. However, some analyses suggest that this compound does not offer a significant advantage over more potent opioids for chronic pain biomedpharmajournal.org. A systematic review of 13 randomized controlled trials indicated that tapentadol (B1681240) was not associated with better control of moderate to severe acute pain compared to morphine, oxycodone, or this compound nih.gov. Conversely, one study found this compound to be less effective than a combination of hydrocodone and acetaminophen (B1664979) for acute musculoskeletal pain following trauma aafp.org.
In comparisons with non-opioid analgesics, research findings vary. Some studies reported no significant differences in pain relief between this compound and diclofenac (B195802) nih.gov. However, another study indicated that diclofenac provided more effective analgesia than this compound in acute post-operative pain medresearch.in. In terms of pain reduction efficacy, this compound (65%) has been reported to show higher efficacy than ibuprofen (B1674241) (50%) and acetaminophen (40%), though it was lower than morphine (75%) and oxycodone (70%) gjhsr.org.
Table 2: Comparative Pain Reduction Efficacy
| Analgesic | Average Percentage of Pain Reduction | Source |
| Morphine | 75% | gjhsr.org |
| Oxycodone | 70% | gjhsr.org |
| This compound | 65% | gjhsr.org |
| Ibuprofen | 50% | gjhsr.org |
| Acetaminophen | 40% | gjhsr.org |
Pharmacovigilance and Post-Marketing Surveillance for Adverse Events
Pharmacovigilance encompasses the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. For this compound, proactive post-marketing surveillance studies were initiated upon its market introduction in the US in 1995, as a condition for its non-scheduled classification by the US Food and Drug Administration (FDA) nih.govresearchgate.net.
The primary methodology in pharmacovigilance involves spontaneous reporting systems, where healthcare professionals and patients voluntarily submit reports of suspected adverse reactions to regulatory authorities or marketing authorization holders researchgate.netijariie.com. Databases such as the US FDA Adverse Event Reporting System (FAERS) and EudraVigilance (EV) are crucial in collecting and analyzing this real-world data researchgate.netijariie.commdpi.com. These systems enable the detection of patterns that may suggest new safety information, a process known as signal detection ijariie.com. The identity of the reporter typically remains anonymous, while patient-related details like age, gender, country, and pre-existing comorbidities are collected ijariie.com. Complementary data gathering tools, such as the analysis of online patient reviews, are also being explored to enhance adverse event detection researchgate.net.
Post-marketing surveillance data for this compound have indicated that the development of tolerance and addiction is generally low compared to morphine gazimedj.com. Reports concerning abuse suggest a low incidence, with the majority of abuse cases occurring in individuals with a history of substance abuse gazimedj.comresearchgate.net. However, pharmacovigilance datasets have shown an increase in adverse drug reaction reports for various opioids, including this compound, with this compound and oxycodone being more strongly associated with reports of drug dependence and withdrawal compared to some other opioids in these datasets mdpi.com. Risk Management Plans (RMPs) for this compound are in place, and routine pharmacovigilance activities, including adverse reaction reporting and signal detection, are considered sufficient for ongoing safety monitoring fimea.fi.
Patient-Reported Outcomes in Clinical Research
Patient-Reported Outcomes (PROs) are direct reports from patients about how they feel or function in relation to a health condition and its therapy, without interpretation by a clinician or anyone else. Their inclusion in clinical research on this compound is vital for a holistic understanding of treatment impact from the patient's perspective.
Molecular and Cellular Mechanisms of Tramadol Associated Adverse Effects
Mechanisms Underlying Seizure Induction
Tramadol is consistently associated with an increased risk of seizures, which can occur even at therapeutic doses in susceptible individuals or with overdose core.ac.ukresearchgate.netmedwinpublishers.comdroracle.ai. The neurotoxic effects leading to seizures are primarily manifested within the initial 24 hours following ingestion, with a significant majority occurring within the first six hours researchgate.netd-nb.info. Seizures are typically generalized tonic-clonic researchgate.netd-nb.infonih.gov.
This compound's inhibition of serotonin (B10506) reuptake leads to increased synaptic serotonin levels, which can contribute to a lowered seizure threshold droracle.ai. While seizures are often considered a manifestation of serotonin syndrome, the direct serotonergic mechanism of this compound-induced seizures has been debated. Some research suggests that this compound-induced seizures may not be directly associated with serotonin uptake inhibition and could be distinct from serotonin syndrome researchgate.netnih.gov. However, the concomitant use of this compound with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs), significantly increases the risk of seizures by further lowering the seizure threshold droracle.aimedsafe.govt.nzwikipedia.orgnih.gov.
A robust mechanism implicated in this compound-induced seizures is its modulation of the gamma-aminobutyric acid (GABA)ergic system core.ac.ukresearchgate.netd-nb.infonih.gov. This compound and its active metabolite, O-desmethylthis compound (M1), can inhibit GABAA receptors, particularly at high concentrations researchgate.netd-nb.info. This inhibition decreases the brain's inhibitory capacity, leading to neuronal hyperexcitability and an increased predisposition to seizures core.ac.uk. Some studies suggest that the opioid receptor activation by this compound may indirectly cause an inhibition in the GABA neurotransmitter system, contributing to its epileptogenic effect oup.com. Experimental studies have indicated that this compound-induced seizures are mainly related to a GABAergic pathway nih.govbioresscientia.com.
Mechanisms of Serotonin Syndrome Development
Serotonin syndrome (SS) is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system painphysicianjournal.comwikipedia.org. This compound, being a serotonin-norepinephrine reuptake inhibitor (SNRI), increases serotonin levels in the synaptic cleft, thereby contributing to the risk of SS drugbank.comfda.govcore.ac.ukwikipedia.orgpainphysicianjournal.compsychiatrist.com. This risk is significantly elevated when this compound is co-administered with other serotonergic medications, including SSRIs, SNRIs, monoamine oxidase inhibitors (MAOIs), and TCAs drugbank.commedsafe.govt.nzmedsafe.govt.nzpainphysicianjournal.comwikipedia.orgnih.govnih.gov.
The development of serotonin syndrome with this compound is often associated with unintentional or intentional overdose painphysicianjournal.com. The concurrent use of CYP2D6 inhibitors (e.g., paroxetine (B1678475), venlafaxine) with this compound can also induce SS by inhibiting this compound's metabolism, leading to higher levels of the (+) this compound enantiomer, which is associated with serotonergic activity painphysicianjournal.com. Although SS is commonly linked to polypharmacy, this compound can, in rare cases, induce SS as a single agent, particularly at high doses painphysicianjournal.comnih.gov.
Gastrointestinal Effects: Motility and Smooth Muscle Tone
This compound's effects on the gastrointestinal (GI) tract are characteristic of opioid analgesics, primarily involving a reduction in motility and an increase in smooth muscle tone drugbank.comfda.govnih.govhres.carxlist.com. This leads to several GI disturbances:
Reduced Motility: this compound decreases propulsive contractions in the small intestine and colon, delaying the digestion of food and its passage through the GI tract drugbank.comfda.govnih.gov.
Increased Smooth Muscle Tone: It causes an increase in smooth muscle tone in the antrum of the stomach and duodenum, and can increase colonic tone to the point of spasm drugbank.comfda.govnih.gov.
Other Effects: this compound can also lead to a reduction in gastric, biliary, and pancreatic secretions, and spasm of the sphincter of Oddi, potentially causing transient elevations in serum amylase drugbank.comfda.govnih.govrxlist.com.
The inhibitory effect of this compound on gut motility is largely dependent on its activation of μ-opioid receptors jst.go.jpscispace.comnih.gov. While serotonin is a neurotransmitter that accelerates intestinal motility, and this compound inhibits serotonin transporters, the predominant effect on GI motility appears to be mediated by opioid receptor activation jst.go.jp.
Neurotoxicity and Cognitive Impairment Mechanisms
This compound has demonstrated neurotoxic potential, particularly with chronic use, misuse, or overdose core.ac.ukresearchgate.netnih.govnih.gov. These neurotoxic effects can lead to cognitive impairment and are mediated through several pathways.
Chronic exposure to this compound has been implicated in the generation of oxidative stress, a key factor in neuronal injury core.ac.uknih.govnih.gov. This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant systems core.ac.uk. This compound-induced oxidative stress can damage neuronal DNA, proteins, and lipids, compromising cell integrity core.ac.uk.
Furthermore, studies indicate that this compound can disrupt mitochondrial function, impairing adenosine (B11128) triphosphate (ATP) production and enhancing ROS generation core.ac.uknih.gov. Mitochondrial dysfunction is a hallmark of neurodegenerative diseases, suggesting a potential link between chronic this compound use and long-term neurodegeneration core.ac.uk. This compound has also been shown to increase the expression of apoptosis-related genes, indicating that it can induce neuronal cell death through programmed cell death pathways nih.gov. These mechanisms collectively contribute to the neurotoxic effects observed, including cognitive impairment.
Dysfunction of Cellular Organelles
This compound has been implicated in the dysfunction of critical cellular organelles, primarily mitochondria and the endoplasmic reticulum, through mechanisms involving oxidative stress and disruption of cellular homeostasis.
Mitochondrial Dysfunction Studies indicate that this compound can induce mitochondrial dysfunction, a key factor in cellular injury across various tissues. This dysfunction is characterized by several molecular events:
Reactive Oxygen Species (ROS) Generation and Oxidative Stress: this compound exposure leads to an increased production of reactive oxygen species (ROS), resulting in oxidative stress. This imbalance between ROS generation and antioxidant systems can damage mitochondrial components, including lipids, proteins, and DNA mdpi.comfrontiersin.orgcore.ac.uksbmu.ac.irmdpi.comnih.govresearchgate.net.
Impaired Mitochondrial Respiration and ATP Depletion: this compound has been shown to inhibit the activity of mitochondrial electron transport chain complexes, specifically complexes I, III, and IV, thereby impairing mitochondrial respiratory function mdpi.comfrontiersin.orgsbmu.ac.irnih.govresearchgate.net. This inhibition leads to a reduction in adenosine triphosphate (ATP) synthesis, causing ATP depletion, which is crucial for cellular energy metabolism mdpi.comfrontiersin.orgmdpi.comnih.gov.
Mitochondrial Membrane Integrity: this compound can cause a decrease in mitochondrial membrane potential and induce mitochondrial permeabilization, which can lead to the loss of structural and functional integrity of the inner mitochondrial membrane mdpi.comfrontiersin.orgmdpi.comnih.govnih.gov. Mitochondrial swelling has also been observed mdpi.comnih.gov.
Tissue-Specific Effects: These mitochondrial impairments have been observed in various cell types and animal models, including human endometrial cancer cells, brain cells, and kidney cells mdpi.comcore.ac.uksbmu.ac.irmdpi.comnih.govnih.gov. Chronic this compound administration has been linked to memory impairment due to brain mitochondrial dysfunction mdpi.com.
Endoplasmic Reticulum (ER) Stress The endoplasmic reticulum (ER) is vital for protein folding and calcium dynamics. This compound has been shown to induce ER stress, a condition where misfolded proteins accumulate in the ER, triggering an unfolded protein response (UPR) sci-rep.commdpi.com.
Activation of ER Stress Proteins: Research indicates that this compound can activate specific ER stress proteins, including the phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α)/eIF2α ratio, activating transcription factor 4 (ATF4), and CCAAT-enhancer-binding protein homologous protein (CHOP) sci-rep.comnih.gov. These proteins are key mediators of the UPR, which attempts to restore ER homeostasis or initiate apoptosis if stress is prolonged mdpi.com.
Cellular Context-Dependent Responses: The induction of ER stress by this compound and its metabolite O-desmethylthis compound has been observed in various cellular contexts, including breast cancer cells and animal brain and liver tissues nih.govbiorxiv.orgresearchgate.net. The specific expression levels of ER stress markers like CHOP and BIP (binding immunoglobulin protein) can vary, suggesting differential cellular responses biorxiv.orgresearchgate.net.
Lysosomal Dysfunction While less extensively detailed than mitochondrial and ER stress, some research suggests a potential impact of this compound on lysosomes. An increase in the number of lysosomes has been observed in the brain following this compound administration in animal models nih.gov. Lysosomes are crucial for cellular degradation and recycling, and their dysfunction can profoundly affect cell homeostasis core.ac.ukcellsignal.com.
Table 1: Molecular Mechanisms of this compound-Induced Organelle Dysfunction
| Organelle | Mechanism of Dysfunction | Key Findings/Observations | Reference(s) |
|---|---|---|---|
| Mitochondria | Increased Reactive Oxygen Species (ROS) generation, oxidative stress | Imbalance in ROS and antioxidant systems; damage to mitochondrial lipids, proteins, DNA. | mdpi.comfrontiersin.orgcore.ac.uksbmu.ac.irmdpi.comnih.govresearchgate.net |
| Mitochondria | Inhibition of Electron Transport Chain (ETC) complexes (I, III, IV) | Impaired mitochondrial respiratory function; ATP depletion. | mdpi.comfrontiersin.orgsbmu.ac.irmdpi.comnih.govresearchgate.netnih.gov |
| Mitochondria | Loss of Mitochondrial Membrane Potential and Permeabilization | Disruption of mitochondrial membrane integrity; mitochondrial swelling. | mdpi.comfrontiersin.orgmdpi.comnih.govnih.gov |
| Endoplasmic Reticulum | Induction of ER Stress and Unfolded Protein Response (UPR) | Accumulation of misfolded proteins; activation of p-eIF2α, ATF4, CHOP. | sci-rep.commdpi.comnih.govbiorxiv.orgresearchgate.net |
| Lysosomes | Observed changes in lysosomal number | Increased number of lysosomes in brain tissue. | nih.gov |
Cardiovascular System Effects at Therapeutic and Supratherapeutic Concentrations
This compound's effects on the cardiovascular system vary significantly with concentration, ranging from minimal impact at therapeutic levels to more pronounced and potentially severe effects at supratherapeutic or overdose concentrations.
At Therapeutic Concentrations At therapeutic doses, this compound generally exhibits a favorable cardiovascular safety profile. It typically has no clinically significant effect on heart rate, left-ventricular function, or cardiac index drugbank.commedsafe.govt.nzhres.cahres.ca. However, orthostatic hypotension, a drop in blood pressure upon standing, has been observed drugbank.commedsafe.govt.nzhres.cahres.cawebmd.com.
At Supratherapeutic Concentrations At higher concentrations, particularly in overdose situations, this compound can induce more significant cardiovascular alterations:
Arrhythmogenic Effects and QT Prolongation: this compound has been associated with prolongation of the QT interval, a measure of ventricular repolarization, which can increase the risk of cardiac arrhythmias, including Torsade de Pointes hres.cahres.camdpi.comresearchgate.netnih.gov. This arrhythmogenic potential is considered an intermediate risk among opioids nih.gov. The dual mechanism of action of this compound, involving both μ-opioid receptor agonism and the inhibition of serotonin and norepinephrine (B1679862) reuptake, contributes to these effects. Elevated levels of serotonin and norepinephrine can influence cardiac excitability and conduction, potentially leading to arrhythmias mdpi.combac-lac.gc.ca.
Sodium Channel Blockade: Research indicates that this compound can directly inhibit the human cardiac sodium channel NaV1.5. This inhibition occurs in a dose-dependent manner and can lead to changes in channel gating at lethal concentrations oup.com. Such blockade of NaV1.5 can manifest as electrocardiographic (ECG) changes, including QRS widening and patterns consistent with Brugada syndrome oup.com.
Hypotension: Severe hypotension can occur, especially in individuals with compromised blood volume or when this compound is co-administered with other central nervous system depressants drugbank.comhres.cahres.ca. This can result from vasodilation, further reducing cardiac output and blood pressure hres.cahres.ca.
Tachycardia and Bradycardia: Tachycardia has been reported in cases of this compound poisoning oup.commedsafe.govt.nz. Conversely, bradycardia has also been noted following chronic use, though it is considered a rare occurrence oup.com.
Table 2: Cardiovascular Effects of this compound
| Concentration | Effect | Mechanism/Observation | Reference(s) |
|---|---|---|---|
| Therapeutic | Minimal effect on heart rate, left-ventricular function, cardiac index | Generally no clinically significant impact. | drugbank.commedsafe.govt.nzhres.cahres.ca |
| Therapeutic | Orthostatic Hypotension | Observed drop in blood pressure upon standing. | drugbank.commedsafe.govt.nzhres.cahres.cawebmd.com |
| Supratherapeutic | QT Interval Prolongation & Arrhythmias | Increased risk of Torsade de Pointes; influenced by μ-opioid agonism and serotonin/norepinephrine reuptake inhibition. | hres.cahres.camdpi.comresearchgate.netnih.govbac-lac.gc.ca |
| Supratherapeutic | Cardiac Sodium Channel (NaV1.5) Blockade | Dose-dependent inhibition of NaV1.5 current; leads to QRS widening and Brugada syndrome patterns. | oup.com |
| Supratherapeutic | Severe Hypotension | Can occur due to vasodilation, especially with compromised blood volume or co-administration of depressants. | drugbank.comhres.cahres.ca |
| Supratherapeutic | Tachycardia/Bradycardia | Tachycardia reported in poisoning; bradycardia rarely with chronic use. | oup.commedsafe.govt.nzoup.com |
Respiratory Depression: Direct Action on Brain Stem Respiratory Centers
This compound is known to cause respiratory depression through its direct action on the brain stem respiratory centers, a mechanism shared with other opioid analgesics.
Direct Action on Brain Stem Centers: this compound directly affects the brain stem respiratory centers, which are crucial for controlling breathing drugbank.comhres.cahres.cafda.gov. This action leads to a reduction in the responsiveness of these centers to increases in carbon dioxide (CO2) tension and to electrical stimulation drugbank.comhres.cahres.cafda.govoup.com. This diminished responsiveness impairs the body's ability to regulate ventilation in response to changes in CO2 levels.
μ-Opioid Receptor Involvement: The primary mechanism underlying this compound-induced respiratory depression is its agonistic effect on μ-opioid receptors located within these brain stem respiratory integrating centers fda.govoup.commdpi.comresearchgate.netuniversiteitleiden.nlnih.govpainphysicianjournal.com. The active metabolite of this compound, O-desmethylthis compound (M1), has a higher affinity for these receptors than the parent compound, contributing significantly to this effect fda.govmdpi.com. The opioid antagonist naloxone (B1662785) can reverse this compound-induced respiratory depression, confirming the involvement of opioid receptors oup.comuniversiteitleiden.nl.
Contribution of Monoamine Reuptake Inhibition: While μ-opioid receptor activation is the predominant factor, the inhibition of serotonin and norepinephrine reuptake by this compound may also play a role in its respiratory effects fda.govoup.commdpi.com. However, the precise molecular mechanisms by which these monoamines influence respiration are less clearly defined, as central release of serotonin can both depress and stimulate breathing depending on the neuronal type and receptor subtype, while norepinephrine typically causes respiratory depression oup.com.
Comparison to Other Opioids: Notably, this compound generally causes significantly less respiratory depression compared to morphine medsafe.govt.nzmedsafe.govt.nz.
Table 3: Mechanisms of this compound-Induced Respiratory Depression
| Mechanism | Description | Reference(s) |
|---|---|---|
| Direct Action on Brain Stem Respiratory Centers | This compound reduces the responsiveness of these centers to CO2 tension and electrical stimulation. | drugbank.comhres.cahres.cafda.govoup.com |
| μ-Opioid Receptor Agonism | Primary mechanism; involves binding of this compound and its active metabolite (M1) to μ-opioid receptors in brain stem. | fda.govoup.commdpi.comresearchgate.netuniversiteitleiden.nlnih.govpainphysicianjournal.com |
| Inhibition of Serotonin and Norepinephrine Reuptake | Contributory role; precise molecular mechanisms in respiratory effects are less understood, but monoamines can influence breathing. | fda.govoup.commdpi.com |
Compound Names and PubChem CIDs
Research on Dependence, Tolerance, and Abuse Potential of Tramadol
Qualitative and Quantitative Studies on Abuse Patterns
Reasons for Non-Medical Use
Non-medical use of tramadol refers to its consumption outside of a healthcare professional's prescription and for purposes other than its intended analgesic effects. Research indicates a variety of motivations driving this misuse. A significant proportion of individuals report using this compound for recreational purposes, such as to relax, to sleep, to achieve a "high," or to alleviate boredom wikipedia.org.
Beyond these general recreational motivations, specific effects sought by non-medical users include enhancing sexual excitement, particularly for prolonging ejaculation, and reducing hunger cravings wikipedia.orgwikipedia.org. Some individuals also use this compound to sustain hard labor, aiming to reduce pain and withstand prolonged manual work wikipedia.orgwikipedia.org. The euphoric effects, coupled with peer pressure and the drug's accessibility, are identified as key factors facilitating its non-medical use wikipedia.orgwikipedia.orgmassbank.euthermofisher.com. Other reported motivations encompass boosting energy, improving mood, increasing alertness, and delaying fatigue massbank.eu. Misuse often involves taking doses higher than prescribed or combining this compound with alcohol or other substances to enhance its effects wikipedia.org. Furthermore, the fear of experiencing withdrawal symptoms or the desire to perpetuate its psychoactive effects can contribute to the persistence of non-medical use thermofisher.com. Studies have also identified a suspicion of recreational use among young populations thermofisher.com.
Withdrawal Syndromes and their Neurochemical Basis
The development of physical dependence on this compound can lead to withdrawal symptoms upon cessation, even when the drug has been used as prescribed for a few weeks nih.govwikipedia.org. This occurs as the body chemically adapts to the continuous presence of this compound, leading to a state where the brain adjusts its processes in response nih.gov. When the drug is suddenly discontinued, the brain enters an "overdrive" state, resulting in withdrawal symptoms nih.gov.
The unique dual mechanism of action of this compound—acting on opioid receptors and inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862)—contributes to two distinct forms of withdrawal syndromes: traditional opioid withdrawal and an atypical opioid withdrawal syndrome nih.govwikipedia.org.
Traditional Opioid Withdrawal Symptoms typically include:
Nausea nih.govwikipedia.orgguidetopharmacology.org
Gastrointestinal pain nih.gov
Diarrhea nih.gov
Anxiety wikipedia.orgguidetopharmacology.org
Insomnia wikipedia.orgguidetopharmacology.org
Muscle aches guidetopharmacology.org
Sweating guidetopharmacology.org
Flu-like symptoms nih.govguidetopharmacology.org
Atypical Opioid Withdrawal Syndrome is less common, occurring in approximately 10% of cases, or about one in eight individuals, particularly those taking higher doses (e.g., >400 mg/day) nih.govwikipedia.orgguidetopharmacology.org. Symptoms characteristic of this atypical presentation include:
Hallucinations nih.govwikipedia.org
Intense paranoia nih.govwikipedia.org
High anxiety and panic attacks nih.govwikipedia.org
Confusion and disorientation nih.govwikipedia.org
Depersonalization nih.gov
Unusual sensory experiences, such as numbness and prickling in the extremities nih.govwikipedia.org
Irritability and mood swings guidetopharmacology.org
Psychosis guidetopharmacology.orgguidetopharmacology.org
The neurochemical basis of tolerance and dependence to this compound is linked to changes in the neuronal firing rate of ventral tegmental area (VTA) dopaminergic neurons wikipedia.org. Acute administration of this compound can initiate neuroadaptation involving both opioid and non-opioid neurotransmission wikipedia.org. Furthermore, this compound may alter ion channel conductance through G-protein coupled receptors (GPCRs), which can impact monoamine transporters wikipedia.org. The production of gamma-aminobutyric acid (GABA) in the brain by this compound also plays a role in its effect on emotional regulation, contributing to its addictive potential nih.gov. While acute withdrawal symptoms typically resolve within 5-7 days, some individuals may experience post-acute withdrawal symptoms (PAWS), including anxiety, depression, mood swings, insomnia, decreased appetite, irritability, and poor concentration, which can persist for 18-24 months but generally decrease in severity over time nih.gov.
Comparison of Abuse Liability with Other Opioids and Non-Opioid Analgesics
The abuse liability of this compound has been extensively compared with that of other opioid and non-opioid analgesics, yielding varied findings depending on the context of use and population studied.
In general, research indicates that this compound possesses a lower abuse potential compared to many other opioids, such as morphine and hydrocodone nih.govthermofisher.comnih.gov. In controlled human laboratory settings, this compound typically produced fewer positive subjective effects and was less frequently identified as an opioid by participants nih.govnih.gov. Its affinity for μ-opioid receptors is considerably lower than that of morphine (approximately 6000 times less) and codeine (10 times less) fishersci.ca. Furthermore, fewer withdrawal symptoms have been observed with this compound use compared to equivalent doses of other opioids fishersci.ca. Some animal studies even suggest that this compound is less likely to induce tolerance and physical dependence than morphine wikipedia.org. The U.S. Drug Enforcement Administration (DEA) classifies this compound as a Schedule IV drug, signifying a "low potential for abuse and low risk of dependence" miami.edu.
However, the abuse potential of this compound is influenced by the route of administration and the user's history of opioid dependence. The highest positive effect ratings and, consequently, the highest abuse potential, are observed when this compound is administered orally to individuals without pre-existing opioid physical dependence nih.govnih.gov. Conversely, its abuse potential appears lower when administered parenterally or to individuals who are already physically dependent on opioids nih.govnih.gov. Despite a generally lower abuse potential, one study indicated that participants were more likely to self-administer oral this compound (400 mg) than all comparator opioids, which could suggest a higher abuse potential in that specific context nih.gov. Higher doses of this compound have also been shown to function as reinforcers in opioid abusers nih.gov.
When compared to non-opioid analgesics, studies in patients with chronic non-cancer pain have shown that the prevalence of this compound abuse is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs). Over a 12-month period, the abuse rate for this compound was reported at 2.7%, comparable to 2.5% for NSAIDs, and significantly lower than the 4.9% observed for hydrocodone thermofisher.comnih.govguidetoimmunopharmacology.org. In a comparison with buprenorphine among experienced drug users, this compound's abuse potential was found to be greater than placebo but less than or comparable to buprenorphine nih.gov.
Emerging Research Areas and Future Directions in Tramadol Studies
Exploration of Novel Therapeutic Applications Beyond Analgesia
Tramadol's unique pharmacological profile, encompassing weak µ-opioid receptor agonism and inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, positions it as a candidate for therapeutic applications beyond its primary analgesic use wikipedia.orguni.lu.
Antidepressant Effects: Preclinical and clinical studies suggest this compound possesses antidepressant properties wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netciteab.comwikipedia.orgfishersci.ca. Animal models, such as the tail suspension test in mice, have shown that this compound significantly reduces immobility times, indicating an antidepressant effect comparable to fluoxetine (B1211875) at certain doses (e.g., 20 and 40 mg/kg) wikipedia.org. Clinical observations and data mining analyses support the rapid onset of antidepressant properties, with some reports showing beneficial effects in refractory major depression, post-traumatic stress disorder (PTSD), and severe suicidal ideation wikipedia.orgresearchgate.netwikipedia.org. A study comparing this compound to imipramine (B1671792) in rats demonstrated that this compound significantly reduced immobility and increased swimming periods, exhibiting antidepressant activity on par with imipramine fishersci.ca.
Anxiolytic Effects: this compound has also demonstrated anxiolytic potential. Preclinical studies in rat models, utilizing tests like the elevated plus maze, have shown that this compound administration significantly reduces anxiety-like behaviors and can decrease corticosterone (B1669441) levels, indicating a reduction in stress response wikipedia.orgfishersci.camims.comguidetopharmacology.org. Clinical trials have reported significant reductions in anxiety symptoms in patients with generalized anxiety disorder wikipedia.org. While further research is needed to establish optimal dosing and long-term effects, this compound exhibits a favorable tolerability profile compared to benzodiazepines for anxiolytic purposes wikipedia.org.
Anti-shivering Effects: Postoperative shivering is a common complication, and this compound has been investigated for its anti-shivering properties. Studies indicate that intravenous this compound is effective in preventing and treating post-anesthetic shivering, with its efficacy comparable to pethidine in some contexts fishersci.camims.comnih.govnih.govnih.gov. For instance, one study found that 66.66% of patients treated with this compound (1 mg/kg) experienced complete improvement from shivering within 5 minutes, compared to 53.3% with pethidine (0.5 mg/kg), though the statistical difference was not significant fishersci.ca. The anti-shivering effect is believed to be linked to this compound's inhibition of serotonin and noradrenaline reuptake, as well as its effects on alpha-2 adrenergic and opioid receptors nih.gov.
Personalized Medicine Approaches Based on Pharmacogenomics
Pharmacogenomics is revolutionizing pain management by enabling personalized treatment strategies based on an individual's genetic makeup. A key area of research involves the cytochrome P450 2D6 (CYP2D6) enzyme, which is crucial for metabolizing this compound into its active O-desmethylthis compound (M1) metabolite wikipedia.orgwikipedia.orgmims.comguidetopharmacology.org. Polymorphisms in the CYP2D6 gene can significantly alter enzyme function, leading to different metabolic phenotypes: poor metabolizers, intermediate metabolizers, extensive metabolizers (normal), and ultra-rapid metabolizers wikipedia.orgguidetopharmacology.org.
CYP2D6 Polymorphisms: Poor metabolizers of CYP2D6 may experience reduced conversion of this compound to its active M1 metabolite, leading to insufficient analgesic efficacy wikipedia.orgmims.com. Conversely, ultra-rapid metabolizers, due to rapid conversion, may face a higher risk of toxicity mims.comguidetopharmacology.org. Research is ongoing to integrate CYP2D6 genotyping into clinical practice to predict individual responses and optimize this compound prescribing wikipedia.orgnih.gov.
OPRM1 Gene Polymorphism: The OPRM1 gene, encoding the μ-opioid receptor, also plays a significant role in this compound's analgesic effects. The rs1799971 (A118G) single nucleotide polymorphism in OPRM1 is extensively studied, with carriers of the G allele potentially requiring higher this compound doses for adequate analgesia wikipedia.orgwikipedia.org.
These pharmacogenomic insights aim to move towards a more tailored approach, predicting a patient's response to this compound before treatment initiation, thereby enhancing effectiveness and safety wikipedia.orgmims.com.
Long-Term Safety and Efficacy Profiles in Diverse Patient Populations
Ongoing research is crucial to fully characterize this compound's long-term safety and efficacy across a broad spectrum of patient populations, including those with various comorbidities and across different age groups mims.comscribd.com. Clinical trials and reviews have consistently demonstrated this compound's efficacy in managing diverse pain conditions, such as postoperative pain, chronic osteoarthritis, and neoplastic pain mims.com.
Studies indicate that this compound can offer comparable effectiveness to other opioids, often with a favorable tolerability profile and a lower risk of certain adverse effects, particularly in the elderly mims.comnih.gov. For patients with arthritis and coexisting conditions like cardiovascular disease or diabetes, this compound is considered a suitable option for long-term therapy due to its relatively safe profile compared to NSAIDs scribd.comnih.gov. Continued research is needed to refine optimal dosing strategies and establish a comprehensive risk-benefit profile for this compound in diverse patient demographics mims.comscribd.com.
Investigating Rare or Uncharacterized Adverse Effects and their Mechanisms
While this compound is generally considered safe, ongoing research aims to better understand rare or uncharacterized adverse effects and their underlying mechanisms. One such rare adverse reaction is angioedema, with reported incidences ranging from 1 in 1,000 to 1 in 10,000 wikidoc.org. This reaction may present as isolated angioedema without typical anaphylactic signs like pruritus or urticaria wikidoc.org. Research suggests potential mechanisms involving bradykinin (B550075) mediation, especially in patients with concomitant use of angiotensin-converting enzyme (ACE) inhibitors or nonsteroidal anti-inflammatory drugs (NSAIDs), or in those with underlying conditions like systemic lupus erythematosus (SLE) wikidoc.org.
Additionally, this compound carries a risk of seizures and serotonin syndrome, particularly with higher doses or when co-administered with other serotonergic drugs (e.g., antidepressants) uni.luuni.lufishersci.fiwikipedia.org. Seizures associated with this compound are often of short duration and treatable uni.lu. The mechanism for seizures may involve inhibition of GABAergic neurons and activation of glutamatergic neurons, with high concentrations of this compound and its M1 metabolite inhibiting GABAA and NMDA receptors fishersci.fi. Understanding these rare but potentially serious adverse effects is critical for improving patient safety and informing clinical guidelines.
Research into Combinatorial Therapies involving this compound
The exploration of combinatorial therapies involving this compound is a significant area of research, aiming to enhance analgesic efficacy, broaden therapeutic applications, and potentially reduce individual drug dosages and associated side effects.
This compound and Paracetamol (Acetaminophen): Fixed-dose combinations of this compound and paracetamol have demonstrated synergistic analgesic action and efficacy in treating chronic lower back pain, osteoarthritis, and fibromyalgia guidetopharmacology.orgctdbase.org. These combinations have shown a favorable safety profile, with common adverse events including nausea, dizziness, and constipation ctdbase.org.
This compound and Dexketoprofen (B22426): Clinical trials have revealed the synergistic efficacy of this compound and dexketoprofen for acute postoperative pain management, offering improved longevity of analgesic effects fishersci.ca.
This compound and Gabapentin (B195806)/Pregabalin (B1679071): Combinations of this compound with gabapentin or pregabalin are being investigated for their analgesic and anxiolytic effects, particularly in pain-induced anxiety models guidetopharmacology.org. Studies suggest that combining these drugs could be more effective in treating anxiety-related disorders, including chronic pain-induced anxiety, with minimal side effects guidetopharmacology.org. The addition of gabapentin to opioid regimens, including this compound, has shown benefits in reducing total pain scores in cancer-related neuropathic pain fishersci.ca.
This compound and NSAIDs (e.g., Diclofenac (B195802), Celecoxib): Combination therapy with low-dose this compound and NSAIDs like diclofenac has been reported to reduce the incidence of adverse events and improve pain in musculoskeletal conditions and chronic low back pain guidetopharmacology.orgnih.gov. The co-crystallization of this compound and celecoxib (B62257) has shown superior efficacy compared to the single drugs and a theoretically calculated additive benefit, without potentiating the risk for adverse effects wikidoc.orgfishersci.ca.
These combinatorial approaches leverage the distinct mechanisms of action of each component, aiming for enhanced pain relief and improved patient outcomes.
Ethical Considerations in Tramadol Research and Clinical Application
Ethical Approval and Informed Consent Processes in Human Studies
For any human study involving Tramadol, obtaining ethical approval from a recognized institutional review board (IRB) or independent ethics committee is a fundamental prerequisite springermedizin.dejscimedcentral.comginekologiaipoloznictwo.comnih.gov. This approval ensures that the research design respects the rights, safety, and well-being of the participants. A cornerstone of ethical human research is the informed consent process. All individuals participating in this compound studies must voluntarily provide written informed consent after receiving comprehensive information about the study's purpose, procedures, potential risks, benefits, and their right to withdraw at any time springermedizin.deginekologiaipoloznictwo.comnih.gov. This process aligns with international ethical standards, such as those outlined in the Declaration of Helsinki springermedizin.deginekologiaipoloznictwo.comnih.gov. Studies on this compound, including those evaluating its pharmacokinetics or efficacy in pain relief, consistently report obtaining such ethical approvals and informed consent from participants springermedizin.deginekologiaipoloznictwo.comnih.gov.
Animal Welfare and Ethical Guidelines in Preclinical Research
Preclinical research involving animals is crucial for understanding this compound's mechanisms of action and potential effects. Ethical guidelines for animal studies are paramount to minimize suffering and ensure humane treatment. These guidelines are often encapsulated by the "3Rs" principle: Replacement, Reduction, and Refinement uzh.chforskningsetikk.noresearchgate.net.
Replacement: Researchers are encouraged to replace animal models with non-animal alternatives whenever scientifically feasible researchgate.net.
Reduction: The number of animals used in experiments should be minimized to the fewest necessary to achieve statistically significant and scientifically valid results forskningsetikk.no. This often involves careful experimental design and power calculations forskningsetikk.noresearchgate.net.
Refinement: Experimental procedures and animal care practices must be refined to minimize pain, distress, and enhance animal well-being uzh.chforskningsetikk.no. This includes providing adequate anesthesia, reliable pain alleviation, and supportive housing conditions uzh.ch. For instance, studies have characterized this compound and this compound-Paracetamol combinations for their analgesic efficacy in animal models, contributing to improved pain management protocols in preclinical settings uzh.chnih.gov. Animal bioethics committees play a critical role in weighing the potential confounding effects of analgesics against the moral obligation to perform humane research nih.gov.
Societal and Public Health Implications of this compound Research Findings
Research on this compound has significant societal and public health implications, particularly concerning its non-medical use (NMU) and potential for abuse. Studies have highlighted a concerning prevalence of this compound NMU, especially among young adults and specific populations in various regions, including Africa nih.govnih.govunirioja.esplos.orgtandfonline.com. This non-medical use is often driven by factors such as peer pressure, the desire for euphoric effects, sexual enhancement, or to sustain prolonged labor unirioja.es.
The escalating NMU of this compound has led to it being characterized as a public health threat, with severe social and health consequences including addiction, legal issues, reduced academic achievement, and physical health challenges nih.govnih.govplos.orgtandfonline.com. Research findings underscore the need for targeted public health interventions, school and community health campaigns, and strengthened governmental policies to limit the incidence and continuous non-medical use of this compound nih.govnih.gov. Understanding the drivers and consequences of NMU through research is crucial for developing effective prevention and management strategies.
Table 1: Reported Prevalence of Non-Medical this compound Use in Select Academic Groups
| Academic Group (Location) | Reported Prevalence of NMU | Source |
| Undergraduate student substance users (Egypt) | 74.2% | nih.gov |
| Secondary school substance abusers (Egypt) | 83.3% | nih.gov |
| University students (Ethiopia) | 1.8% (medical students) | plos.org |
| University students (Ghana) | High lifetime use | nih.gov |
| University students (Benin) | 9.6% (lifetime NMU) | nih.gov |
| University students (Nigeria) | Among most commonly misused prescription drugs | tandfonline.com |
Note: Prevalence rates can vary significantly based on methodology, population, and region of study.
Addressing Potential for Misuse and Abuse in Research Design and Dissemination
Given this compound's classification as an opioid analgesic with abuse potential, addressing this risk is a critical ethical consideration in research design and dissemination unirioja.esalinalodge.orgtauniversity.org. Research studies specifically investigate the abuse liability of this compound by comparing it to known standards in controlled experimental settings nih.gov. These studies aim to understand the likelihood of a medication being misused or abused, considering factors such as the magnitude and onset of positive effects nih.gov.
Findings suggest that while this compound does carry a risk for abuse, its risk may be generally lower than some other opioids, and it can vary based on the route of administration and the opioid dependence status of the individual nih.gov. However, even prescribed use can lead to misuse, dependence, and addiction, particularly with long-term use alinalodge.org. Therefore, research design should account for the potential for misuse, and findings should be disseminated responsibly to inform both medical professionals and the public about these risks. This includes highlighting the dangers of non-medical use, poly-drug use, and the importance of careful monitoring, even for weaker opioids like this compound unirioja.esalinalodge.orgbiomedpharmajournal.org. Public health approaches and addiction management strategies should be informed by research to prevent abuse and address the needs of affected individuals unirioja.estandfonline.com.
常见问题
Q. What are the primary pharmacological mechanisms of tramadol, and how do they influence experimental design in pain management studies?
this compound exerts dual mechanisms: weak µ-opioid receptor agonism and inhibition of serotonin/noradrenaline reuptake. Researchers must account for both pathways when designing studies, particularly when comparing this compound to pure opioids (e.g., morphine) or non-opioid analgesics. For example, preclinical studies should include assays for opioid receptor binding and neurotransmitter uptake inhibition . Clinical trials should stratify participants based on CYP2D6 polymorphisms, as this compound's active metabolite (O-desmethylthis compound) depends on this enzyme .
Q. How do researchers quantify this compound and its metabolites in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its 24+ metabolites in urine or plasma. Key parameters include:
Q. What are standard protocols for assessing this compound’s efficacy in cancer pain management?
The Cochrane Collaboration recommends:
- Study design : Randomized controlled trials (RCTs) with active comparators (e.g., morphine, codeine) and placebo controls.
- Outcomes : Pain reduction ≥30% from baseline, patient-reported "much improved" status, and adverse event rates (e.g., nausea, dizziness).
- Dosing : 50–600 mg/day, with titration based on pain severity .
Advanced Research Questions
Q. How can researchers resolve heterogeneity in meta-analyses of this compound for premature ejaculation (PE)?
Heterogeneity arises from variable dosing (25–100 mg on-demand), trial durations (1 day–6 months), and outcome measures (e.g., intravaginal ejaculatory latency time). Mitigation strategies include:
- Subgroup analysis by dose and administration frequency .
- Sensitivity analysis excluding open-label studies .
- Standardized reporting using CONSORT guidelines to reduce bias .
Q. What methodologies address conflicting data on this compound’s association with all-cause mortality in osteoarthritis patients?
A 2019 propensity score-matched cohort study found this compound increased mortality risk vs. NSAIDs (HR: 1.71–2.04) but not vs. codeine. To reconcile contradictions:
Q. How can mixed-methods approaches elucidate this compound abuse drivers in specific populations?
Combining qualitative discourse analysis (e.g., coding media narratives on this compound use in Ghana) with quantitative surveys identifies cultural and socioeconomic factors. For example:
- NVivo software for thematic analysis of 295 newspaper articles .
- Validated questionnaires assessing poly-substance use patterns (e.g., this compound + energy drinks) .
Q. What experimental models validate this compound’s off-label antidepressant effects?
Preclinical models:
- Forced swim test (FST) in rodents to assess serotonin/noradrenaline-mediated antidepressant activity.
- Microdialysis to measure extracellular monoamine levels in the prefrontal cortex . Clinical data mining:
- Analysis of patient-reported outcomes (e.g., 94.6% efficacy in 130 users) via platforms like Drugs.com .
Methodological Challenges
Q. How to optimize LC-MS/MS for this compound metabolite profiling in complex matrices?
- Surfactant-assisted microextraction : Triton X-100 enhances recovery from blood or urine by 391–466× .
- Multivariate optimization : Design-of-experiment (DoE) approaches to balance pH, temperature, and salt content .
Q. What are ethical considerations in studying this compound’s performance-enhancing effects in athletes?
- Blinding protocols : Use placebo-controlled trials to avoid bias in cycling time-trial studies .
- Regulatory alignment : Align with UCI/WADA guidelines, even for non-prohibited substances (e.g., this compound’s 2019 monitoring phase) .
Contradictory Findings and Solutions
Q. Why do animal models show divergent this compound pharmacokinetics vs. humans?
Q. How to interpret this compound’s abuse potential given conflicting DEA and epidemiological data?
- DEA classification : Schedule IV (low abuse risk) based on propoxyphene comparability .
- Field data : African studies report 20–60% nonmedical use rates, driven by lax regulation. Hybrid studies combining urine toxicology (LC-MS/MS) and geospatial analysis are critical .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
